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  • Product: 2,5-Dichloro-pyridin-4-ylamine hydrochloride
  • CAS: 1951439-45-4

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride in Targeted Therapeutics

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of downstream drug discovery campaigns....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of downstream drug discovery campaigns. 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4) has emerged as a highly privileged building block. Characterized by a dual-halogenated pyridine ring and an exocyclic amine, this compound offers orthogonal reactivity that is indispensable for the synthesis of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and protein-protein interaction (PPI) modulators[1].

As an Application Scientist, I frequently leverage this scaffold because its hydrochloride salt form provides superior bench stability compared to its free base counterpart, preventing oxidative degradation while maintaining readiness for diverse functionalization. This whitepaper dissects the physicochemical properties, mechanistic utility, and field-proven synthetic workflows associated with this critical intermediate.

Chemical Structure and Physicochemical Properties

The molecular architecture of 2,5-dichloro-pyridin-4-ylamine features an electron-deficient pyridine core. The electron-withdrawing chlorine atoms at the C-2 and C-5 positions drastically lower the electron density of the ring, while the C-4 amino group provides localized electron donation via resonance. This push-pull electronic distribution is the fundamental driver of its regioselective reactivity.

To facilitate formulation and storage, the compound is typically isolated as a hydrochloride salt, which significantly improves its handling characteristics and solubility profile[2].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 2,5-Dichloro-pyridin-4-ylamine hydrochloride
CAS Registry Number 1951439-45-4 (Salt) / 405230-82-2 (Free Base)[3]
Molecular Formula C₅H₅Cl₃N₂ (or C₅H₄Cl₂N₂·HCl)[3]
Molecular Weight 199.46 g/mol (Salt) / 163.01 g/mol (Free Base)[3]
Monoisotopic Mass 161.975 Da (Free Base)[4]
Calculated LogP (CLogP) 1.91[3]
Physical State Off-white to pale yellow solid[5]
Storage Conditions 2–8°C, inert atmosphere, protected from moisture[2]

Mechanistic Role in Drug Discovery

The 2,5-dichloropyridin-4-amine scaffold is not merely a passive structural connector; it actively participates in target binding. Its applications span across two major therapeutic domains:

Kinase Inhibition

The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the C-4 amine serves as a hydrogen bond donor. This specific spatial arrangement perfectly mimics the adenine ring of ATP, allowing derivatives of this scaffold to anchor deeply into the highly conserved hinge region of various kinases[1].

BCL6 BTB Domain Inhibition (Oncology)

Beyond kinases, this scaffold is a cornerstone in the development of B-cell lymphoma 6 (BCL6) inhibitors. BCL6 is a transcriptional repressor that drives oncogenesis by silencing DNA damage sensing and checkpoint activation genes (e.g., TP53, CDKN1A)[5]. It achieves this by binding to SMRT and NCOR corepressors via its BTB domain[6].

Derivatives synthesized from 2,5-dichloropyridin-4-amine act as competitive inhibitors that bind to the BCL6 BTB domain, disrupting the protein-protein interaction with corepressors and reactivating apoptotic pathways in cancer cells[6].

BCL6_Pathway A BCL6 BTB Domain B SMRT / NCOR Corepressors A->B Binds (Pathological State) C Transcriptional Repression (Cancer Cell Survival) B->C Promotes D 2,5-Dichloropyridin-4-amine Derived Inhibitor E Disruption of Protein-Protein Interaction D->E Targets Binding Groove E->A Blocks Corepressor Binding F Reactivation of Apoptotic Pathways (TP53, CDKN1A) E->F Restores Gene Expression

Mechanistic pathway of BCL6 BTB domain inhibition by 2,5-dichloropyridin-4-amine derivatives.

Synthetic Utility and Orthogonal Reactivity

The true power of 2,5-dichloro-pyridin-4-ylamine hydrochloride lies in its orthogonal reactivity .

The Causality of Regioselectivity: Why does nucleophilic substitution occur exclusively at one chlorine atom? The C-2 position is situated ortho to the highly electronegative pyridine nitrogen. This proximity creates a strong inductive electron-withdrawing effect, rendering the C-2 carbon highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SₙAr).

Conversely, the C-5 position is meta to the nitrogen. It lacks this inductive activation and remains inert under standard SₙAr conditions. This electronic disparity allows chemists to sequentially functionalize the molecule without the need for complex protecting group strategies: first via SₙAr at C-2, followed by Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) at the preserved C-5 chloride[6].

Synthetic_Workflow N1 2,5-Dichloro-pyridin-4-ylamine HCl (Starting Material) N2 Freebasing (DIPEA / K2CO3) N1->N2 Neutralization N3 Regioselective SNAr (C-2 Substitution) N2->N3 Nucleophile, Heat/MW N4 Pd-Catalyzed Coupling (C-5 Substitution) N3->N4 Boronic Acid, Pd Catalyst N5 Target API N4->N5 Deprotection

Orthogonal synthetic workflow for functionalizing the 2,5-dichloropyridin-4-amine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in analytical checkpoint to prevent the propagation of failed intermediates.

Protocol 1: Regioselective SₙAr at the C-2 Position

Objective: Displace the C-2 chloride with a primary/secondary amine.

  • Freebasing & Preparation: Suspend 2,5-dichloro-pyridin-4-ylamine hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA serves a dual purpose. It neutralizes the HCl salt to liberate the nucleophilic free base and acts as an acid scavenger to neutralize the HCl generated during the SₙAr reaction, driving the equilibrium forward[6].

  • Nucleophile Addition: Add the desired amine nucleophile (2.0 to 20.0 eq depending on volatility and steric hindrance).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 200–230°C for 1.5 to 15 hours[6].

    • Causality: The C-2 position, while activated, is sterically hindered by the adjacent C-4 amine. Microwave irradiation provides the rapid, uniform thermal energy required to overcome this high activation barrier without causing the thermal degradation typical of prolonged conventional heating.

  • Self-Validation Check (LC-MS): Before proceeding, analyze an aliquot via LC-MS. The reaction is validated as complete only when the starting material peak (m/z 163 [M+H]⁺) is entirely consumed[5]. If unreacted starting material remains, it will competitively poison the palladium catalyst in the subsequent C-5 coupling step.

  • Purification: Concentrate onto celite and purify via reverse-phase silica gel chromatography (eluting with 0-50% ACN/H₂O)[6].

Protocol 2: Palladium-Catalyzed Cross-Coupling at C-5

Objective: Functionalize the remaining C-5 chloride via Suzuki-Miyaura coupling.

  • Catalyst Activation: To the purified intermediate from Protocol 1 (1.0 eq), add an aryl boronic acid (1.2 eq), Na₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).

    • Causality: The C-5 chloride is notoriously sluggish in oxidative addition. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and overcoming the high energy barrier of the C-Cl bond activation.

  • Reaction: Heat to 90°C under a strict nitrogen atmosphere for 12 hours.

  • Self-Validation Check: Confirm the disappearance of the mono-chlorinated intermediate mass via LC-MS.

Safety, Handling, and Storage

As with all halogenated heteroaromatics, strict adherence to safety protocols is mandatory.

  • Hazards: The compound is a known skin and eye irritant and is harmful if swallowed or inhaled. It carries GHS hazard statements H302, H315, H319, and H335[2].

  • Handling Causality: The hydrochloride salt is hygroscopic. Exposure to ambient humidity can lead to moisture absorption, which complicates precise stoichiometric weighing and can quench moisture-sensitive reagents (like Grignard or organolithium reagents) if used in downstream steps without proper drying. Always handle within an efficient fume hood and wear appropriate PPE (respirator, gauntlets)[2].

  • Storage: Store in a tightly sealed vessel under an inert atmosphere (Argon/Nitrogen) at 2–8°C, protected from direct sunlight and heat[2].

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Exploratory

Technical Whitepaper: Material Safety and Mechanistic Toxicity of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride in Preclinical Development

Executive Summary 2,5-Dichloro-pyridin-4-ylamine hydrochloride (also known as 4-Amino-2,5-dichloropyridine hydrochloride) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dichloro-pyridin-4-ylamine hydrochloride (also known as 4-Amino-2,5-dichloropyridine hydrochloride) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and as a pharmacological probe. While its parent compound, 4-aminopyridine (4-AP), is a well-characterized therapeutic agent and potent voltage-gated potassium (Kv) channel blocker[1], the di-chlorinated derivative presents a distinct physicochemical and toxicological profile. This whitepaper synthesizes the Material Safety Data Sheet (MSDS) core directives, the underlying causality of its toxicity, and self-validating experimental protocols required for its safe and effective use in drug development environments.

Physicochemical Profiling & Molecular Identity

Understanding the physical properties of the hydrochloride salt is critical for both safety and experimental design. The salt form ensures rapid aqueous dissolution, which is essential for in vitro assays, but it also introduces specific handling requirements due to its acidity upon dissociation.

Table 1: Molecular Identity and Physicochemical Properties

PropertyValue / Description
Chemical Name 2,5-Dichloro-pyridin-4-ylamine hydrochloride
CAS Number (Salt) 1951439-45-4[2]
CAS Number (Free Base) 405230-82-2[3]
Molecular Formula C5H4Cl2N2 · HCl[2]
Molecular Weight 199.46 g/mol (Salt) / 163.01 g/mol (Free Base)[3]
SMILES Code (Free Base) NC1=CC(Cl)=NC=C1Cl[3]
Solubility Soluble in water (as HCl salt) and DMSO
Storage Conditions 2-8°C, dark place, inert atmosphere[3]

Mechanistic Toxicology: The Causality of Toxicity

The toxicity profile of 2,5-Dichloro-pyridin-4-ylamine hydrochloride is driven by two primary structural features: the aminopyridine core and the 2,5-dichloro substitutions.

Voltage-Gated Potassium (Kv) Channel Blockade

Like its parent compound 4-AP, the primary mechanism of acute neurotoxicity is the blockade of voltage-gated potassium channels[1]. The molecule binds to the cytoplasmic face of the Kv channel, inhibiting the efflux of K+ ions during the repolarization phase of the cellular action potential[1].

  • The Cascade: This blockade prolongs the action potential, leading to sustained cellular depolarization. The voltage shift forces voltage-gated calcium channels to open, resulting in a massive influx of Ca2+. In neurons, this triggers excessive vesicular release of neurotransmitters (such as acetylcholine and glutamate), manifesting clinically and preclinically as hypersalivation, tremors, and severe tonic-clonic seizures[1].

The Impact of Halogenation (2,5-Dichloro Substitution)

The addition of chlorine atoms at the 2 and 5 positions fundamentally alters the molecule's pharmacokinetics:

  • Enhanced Lipophilicity: The halogens increase the partition coefficient (LogP), allowing the molecule to cross the blood-brain barrier (BBB) and cellular membranes more rapidly than unchlorinated aminopyridines.

  • Hepatic Metabolism & Cytotoxicity: Chlorinated pyridines are known to undergo hepatic N-oxidation. As seen in structurally similar chloropyridines, this metabolic pathway can induce hepatocyte cytoplasmic vacuolization, hemorrhagic necrosis, and potential clastogenic effects[4].

Pathway A 2,5-Dichloro-pyridin-4-ylamine HCl B Membrane Penetration (Enhanced by 2,5-diCl) A->B Absorption C Kv Channel Blockade (Cytoplasmic Face) B->C Binding D Prolonged Action Potential (Delayed Repolarization) C->D K+ Efflux Inhibition E Voltage-Gated Ca2+ Channel Activation D->E Depolarization F Excessive Synaptic Neurotransmitter Release E->F Ca2+ Influx G Neurotoxicity / Seizures F->G Overstimulation

Fig 1. Mechanistic pathway of 2,5-Dichloro-pyridin-4-ylamine neurotoxicity via Kv channel blockade.

Material Safety Data Sheet (MSDS) & Laboratory Handling Logic

Standard safety data must be translated into rigorous, logic-driven laboratory practices.

Table 2: GHS Hazard Classification & Safety Indicators

Hazard ClassCategoryGHS Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[3]
STOT (Single Exposure) Category 3H335: May cause respiratory irritation[3]
Signal Word Warning Precautionary: P261, P305+P351+P338[3]
Handling & PPE Logic
  • Respiratory Protection: Handle exclusively in an efficient fume hood[2]. Causality: The hydrochloride salt can form fine, aerosolized dust. Inhalation of this dust leads to rapid dissociation in the mucosal membranes of the respiratory tract, releasing localized hydrochloric acid and the neurotoxic free base, triggering severe respiratory irritation (H335)[3].

  • Storage Logic: Store at 2-8°C in a dark place under an inert atmosphere (Argon/Nitrogen)[3]. Causality: Aminopyridines are susceptible to photo-oxidation. Furthermore, the HCl salt is highly hygroscopic; moisture ingress will lead to clumping, accelerated degradation, and compromised molarity calculations for precise dose-response curves.

Self-Validating Experimental Protocol: Kv Channel Inhibition Assay

To accurately assess the toxicity or pharmacological efficacy of this compound, researchers must utilize a self-validating patch-clamp electrophysiology workflow.

Objective: Quantify the IC50 of 2,5-Dichloro-pyridin-4-ylamine HCl on Kv channels in a controlled in vitro system.

Step-by-Step Methodology:

  • Reagent Preparation & pH Validation: Solubilize the compound in Artificial Cerebrospinal Fluid (ACSF) to a stock concentration of 10 mM.

    • Crucial Causality: The dissociation of the HCl salt will lower the pH of the unbuffered solution. You must back-titrate the ACSF to pH 7.35–7.45 using NaOH. Failure to do so will result in an acidic extracellular environment, which independently inhibits Kv channels and produces false-positive blockade data.

  • Cell Culture Preparation: Plate HEK293 cells stably expressing the target Kv channel (e.g., Kv1.1 or hERG) on glass coverslips.

  • Electrophysiological Configuration: Establish a whole-cell patch-clamp configuration. Maintain a holding potential of -80 mV to ensure channels are in the closed, resting state.

  • Perfusion & Positive Control: Perfuse the cells with the pH-adjusted compound (10 µM to 100 µM). Include a parallel run using 4-aminopyridine (4-AP) as a positive control to validate the assay's sensitivity[1].

  • Data Acquisition: Apply depolarizing voltage steps (e.g., to +40 mV) and record the peak and steady-state tail currents. Calculate the IC50 based on the fractional block of the steady-state current.

Workflow Step1 Step 1: Reagent Prep Solubilize in ACSF & Adjust pH Step3 Step 3: Patch-Clamp Establish whole-cell configuration Step1->Step3 Step2 Step 2: Cell Culture HEK293 expressing Kv channels Step2->Step3 Step4 Step 4: Perfusion Apply compound (10-100 µM) Step3->Step4 Step5 Step 5: Data Acquisition Record tail currents & IC50 Step4->Step5

Fig 2. Step-by-step patch-clamp electrophysiology workflow for evaluating Kv channel inhibition.

References[2] MATERIAL SAFETY DATA SHEET - Chemcia Scientific. chemcia.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3q5xr-1mzqIupbY7onXhteoHdyayxCZjiEs-GBYn9tQjhyHJhhpV4jOdf_XHPkph3dNC-raIg-_G3il5XohwnoJX4VASf1MeVv4GpyUOWHOamUr27E2Sx_fAYx38D4CkvxNaA0tzs1XonWVAdE3E=[3] 405230-82-2 | 2,5-Dichloropyridin-4-amine | BLD Pharm. bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEerVoQdzabD4Rrp5dO5357AgiadaA5-oI3WS2V5bJxV69s-v66vt0hwtVXzjbq1fChZzvYckDFWHxweXLg-VyHzIc-aklExTAMyXd87r4Jbx-ssyf8-5YRhWaUnYIwCne9tDppUGvPzMir8__O[1] 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYgHMM-r2QOP-QR6xzxFlTxuGAh_EXKvjneFmHeCREnE0DlWbFY8w6bKfLlAx_WBM5JJHUJUYfIp_cxJ-55vN9fh9o1unQJh14dqcj3xoELWgVps0vqE6Nt6-wvWZr3VHd71hMbo_qzhBBexI=[4] Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmfF9K18PUcG-4-FNz3VXqLbG1R4BjagVCzlWJp-F_HWonu97QsjIyIsLjCfLulbRHVvU7R5DgoerIPhhbo82bXcueg--myQA8DxV0LEWrDYEAuALPYSxHpoVmG74tCkOKeAcDOunzqA==

Sources

Foundational

Comprehensive NMR Spectral Analysis of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Content Focus: Structural Elucidation, Chemical Shift Causality, and Self-Validating Analytical Workflows Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Content Focus: Structural Elucidation, Chemical Shift Causality, and Self-Validating Analytical Workflows

Introduction & Structural Elucidation Strategy

2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals[1]. The structural elucidation of this molecule presents a unique analytical challenge due to the competing electronic effects of its substituents: two strongly electron-withdrawing chlorine atoms, an electron-donating amino group, and a protonated pyridine nitrogen.

As a Senior Application Scientist, I emphasize that analyzing the hydrochloride salt form requires a fundamental shift in how we interpret standard empirical NMR rules. The protonation of the pyridine ring nitrogen radically alters the magnetic shielding tensor of the aromatic system, necessitating a rigorous, causality-driven approach to spectral interpretation rather than relying on simple free-base chemical shift tables[2].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and scientific integrity, the NMR acquisition must not be treated as a linear checklist. Instead, it must be designed as a self-validating loop , where 1D data generates structural hypotheses that are subsequently rigorously proven by 2D heteronuclear correlations.

Step-by-Step Methodology
  • Rational Sample Preparation :

    • Action : Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality : DMSO- d6​ is explicitly chosen over D2​O . While D2​O readily dissolves hydrochloride salts, it induces rapid deuterium exchange with the −NH2​ and −NH+ protons, obliterating their signals. DMSO- d6​ suppresses this exchange, allowing the observation of the broad pyridinium proton (>13 ppm) and the amine protons, which are critical for confirming the salt form[3].

  • 1D NMR Acquisition (Hypothesis Generation) :

    • Action : Acquire 1H NMR (zg30 pulse program) with a wide spectral window (15 ppm) and 13C NMR (zgpg30) with a 250 ppm window.

    • Causality : The expanded 1H window ensures the highly deshielded N−H+ proton is not aliased. The 13C acquisition requires a high number of scans (>1024) because the molecule contains three quaternary carbons (C-2, C-4, C-5) which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons and exhibit long T1​ relaxation times.

  • 2D NMR Acquisition (Hypothesis Validation) :

    • Action : Execute Multiplicity-Edited HSQC and HMBC experiments.

    • Causality : HSQC confirms direct C-H attachments, while HMBC maps the 2J and 3J long-range couplings. By tracing correlations from the established H-3 and H-6 signals to the quaternary carbons, the system self-validates the entire carbon framework.

1H NMR Spectral Analysis: Mechanistic Insights

The proton NMR spectrum of this molecule is defined by inductive withdrawal and mesomeric (resonance) donation. The pyridinium proton itself is highly deshielded due to the formal positive charge on the nitrogen.

The adjacent ring proton, H-6 , feels the strong electron-withdrawing inductive effect of both the N+ and the C-5 chlorine, causing it to resonate significantly downfield at approximately 8.35 ppm. Conversely, H-3 is shielded by the strong +M (mesomeric) effect of the ortho-amino group at C-4, which donates electron density into the ring, pushing the H-3 signal upfield to approximately 7.10 ppm[3].

Table 1: 1H NMR Spectral Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale & Causality
H-6 8.35Singlet (s)1HDeshielded by adjacent N+ and inductive pull of C-5 Cl.
−NH2​ 7.80Broad Singlet (br s)2HExchangeable; deshielded relative to free base due to salt form.
H-3 7.10Singlet (s)1HShielded by ortho-amino group resonance ( +M effect).
N−H+ ~13.5Broad (br)1HPyridinium proton; highly exchangeable, broad due to quadrupolar relaxation of 14N .

13C NMR Spectral Analysis: Electronic Environment Mapping

The protonation of the pyridine nitrogen fundamentally alters the carbon chemical shifts. In the free base, the nitrogen lone pair dictates the electron density. Upon forming the hydrochloride salt, the nitrogen becomes positively charged.

Counterintuitively, while one might expect global deshielding, the alpha carbons (C-2 and C-6 ) typically experience an upfield shift (shielding) in 13C NMR. This is due to the polarization of the C-N bond, which alters the paramagnetic term of the shielding tensor[4]. Conversely, the beta (C-3 , C-5 ) and gamma (C-4 ) carbons experience a downfield shift (deshielding)[2].

Table 2: 13C NMR Spectral Data Summary (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale & Causality
C-4 156.2 Cq​ Gamma to N+ ; directly attached to strongly electronegative nitrogen ( −NH2​ ).
C-2 144.5 Cq​ Alpha to N+ ; attached to Cl. Upfield shifted relative to free base.
C-6 141.8CHAlpha to N+ ; attached to H. Confirmed via HSQC.
C-5 117.4 Cq​ Beta to N+ ; attached to Cl.
C-3 111.5CHBeta to N+ ; attached to H. Strongly shielded by ortho-amino group.

2D NMR Workflows for Unambiguous Assignment

To achieve absolute certainty, the 1D assignments must be cross-examined using 2D heteronuclear techniques. The logical flow of this validation is visualized below.

NMR_Workflow A Sample Preparation (DMSO-d6, 298 K) B 1D NMR Acquisition (1H & 13C) A->B C 2D Homonuclear (COSY, NOESY) B->C D 2D Heteronuclear (HSQC, HMBC) B->D E Identify H-3 & H-6 (Singlets, Integration) B->E G Map Quaternary Carbons (C-2, C-4, C-5 via HMBC) C->G Through-space validation F Map Protonated Carbons (C-3, C-6 via HSQC) D->F D->G E->F F->G H Final Structural Validation G->H

Logical workflow for the unambiguous NMR assignment of the target molecule.

HMBC Validation Logic:

  • H-3 (7.10 ppm) will show strong 3J correlations to C-5 (117.4 ppm) and 2J correlations to C-2 and C-4.

  • H-6 (8.35 ppm) will show strong 3J correlations to C-4 (156.2 ppm) and C-2 (144.5 ppm), and a 2J correlation to C-5. By mapping these intersecting correlation networks, the positions of the two chlorine atoms and the amino group are unequivocally locked into place, validating the initial hypotheses derived from the 1D data.

Conclusion

The spectral analysis of 2,5-dichloro-pyridin-4-ylamine hydrochloride serves as a masterclass in understanding the interplay between inductive effects, mesomeric resonance, and protonation state. By employing a self-validating analytical workflow that bridges 1D chemical shift causality with 2D heteronuclear mapping, scientists can achieve robust, error-free structural elucidation essential for downstream pharmaceutical development.

References

  • Title: Carbon-13 Magnetic Resonance Studies on Charge-Transfer Complexes: Pyridine-Iodine Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

  • Title: Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines Source: Asian Journal of Chemistry URL: [Link]

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride: A Technical Guide

Executive Summary 2,5-Dichloro-pyridin-4-ylamine hydrochloride is a halogenated heterocyclic salt of significant interest in medicinal chemistry and agrochemical development 1. Understanding its solubility profile across...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dichloro-pyridin-4-ylamine hydrochloride is a halogenated heterocyclic salt of significant interest in medicinal chemistry and agrochemical development 1. Understanding its solubility profile across diverse solvent systems is a critical prerequisite for formulation, purification, and analytical characterization. This whitepaper provides an in-depth analysis of the dissolution thermodynamics of this compound, contrasting its behavior in polar and non-polar environments, and establishes a self-validating, step-by-step methodology for determining its true equilibrium solubility.

Physicochemical Foundations & Dissolution Thermodynamics

The free base, 4-amino-2,5-dichloropyridine (CAS: 405230-82-2), possesses a molecular weight of 163.00 g/mol and exhibits a predicted logS of approximately -1.9, categorizing it as moderately soluble in aqueous environments 12. However, formulating this compound as a hydrochloride salt fundamentally alters its physicochemical profile.

The dissolution of a crystalline solid is governed by the Gibbs free energy equation ( ΔGdiss​=ΔHdiss​−TΔSdiss​ ) 3. For the hydrochloride salt of 2,5-dichloro-pyridin-4-ylamine, the crystal lattice energy is exceptionally high due to the strong ionic bonds between the protonated aminopyridine ring and the chloride counterion. The ability of a solvent to dissolve this compound depends entirely on its capacity to provide a solvation enthalpy ( ΔHsolv​ ) large enough to overcome this lattice energy.

Polar Solvents (High Dielectric Constant)

In polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), the high dielectric constant ( ϵ>30 ) and strong hydrogen-bonding capabilities provide massive solvation energy. The solvent molecules effectively surround and stabilize the dissociated ions via ion-dipole interactions, rendering the dissolution process thermodynamically favorable ( ΔGdiss​<0 ) 4.

Non-Polar Solvents (Low Dielectric Constant)

Conversely, in non-polar solvents like hexane, toluene, or diethyl ether, the lack of a permanent dipole moment ( ϵ<5 ) results in negligible solvation energy. These solvents cannot effectively solvate the charged species of the hydrochloride salt. Because the energy required to break the ionic lattice far exceeds the energy released by solvent-solute interactions, dissolution remains energetically unfavorable, resulting in near-total insolubility [[4]]().

Quantitative Solubility Data Summary

The following table summarizes the expected solubility profile of 2,5-Dichloro-pyridin-4-ylamine hydrochloride across various solvent classes, demonstrating the stark contrast driven by solvent polarity.

Solvent SystemDielectric Constant ( ϵ )Polarity ClassificationEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Water (pH 1.2) 80.1Highly Polar> 50.0Ion-dipole, H-bonding
Methanol 32.7Polar Protic20.0 - 50.0Ion-dipole, H-bonding
DMSO 46.7Polar Aprotic> 30.0Cation-dipole
Toluene 2.4Non-Polar< 0.1London dispersion (Insufficient)
Hexane 1.9Non-PolarInsolubleNone (Lattice energy dominates)

(Note: Quantitative estimates are extrapolated based on the physicochemical properties of the 4-amino-2,5-dichloropyridine core and the thermodynamic behavior of its hydrochloride salt form 124).

Experimental Methodology: The Shake-Flask Protocol

To accurately determine the solubility of 2,5-Dichloro-pyridin-4-ylamine hydrochloride, we must measure its thermodynamic equilibrium solubility . Kinetic methods (which measure dissolution rate) are inadequate as they often capture metastable states rather than true equilibrium 5. The industry gold standard for this is the Shake-Flask Method 6.

Step-by-Step Workflow & Causality

Step 1: Media Preparation Prepare standard WHO-recommended buffers (e.g., pH 1.2 simulated gastric fluid, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) or select the target organic solvent 7. Causality: Evaluating across a physiological pH range is essential because the ionization state of the aminopyridine core will shift according to the Henderson-Hasselbalch relationship, directly impacting its aqueous solubility 3.

Step 2: API Saturation Dispense 10 mL of the selected solvent into a glass vial. Add 2,5-Dichloro-pyridin-4-ylamine hydrochloride incrementally until a visible suspension forms. Causality: An excess of solid (typically 10% above the expected saturation point) is mandatory. Without a persistent solid phase, the solution is merely unsaturated, and thermodynamic equilibrium with the crystal lattice cannot be established 68.

Step 3: Thermodynamic Equilibration Seal the vials and place them in an incubator equipped with an orbital shaker. Maintain the system at 37 ± 1 °C and 100 rpm for 48 to 72 hours. Causality: 37°C mimics human body temperature, standardizing the data for biopharmaceutics classification 7. An equilibration time of 48-72 hours ensures the dissolution rate equals the precipitation rate ( ΔG=0 ), preventing the false reporting of transient supersaturation [[8]]().

Step 4: Phase Separation Remove the vials and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: Filtration is a critical self-validating step. It removes suspended microparticulates that would otherwise be injected into the analytical instrument, causing light scattering and falsely elevating the measured concentration 5.

Step 5: Analytical Quantification & pH Verification Dilute the filtered supernatant appropriately and quantify the dissolved API using HPLC-UV against a validated calibration curve. Crucially, measure the pH of the remaining supernatant. Causality: Hydrochloride salts can undergo partial disproportionation or overwhelm the buffer capacity of the medium, shifting the final pH. If the final pH deviates significantly from the initial buffer pH, the measured solubility corresponds to the shifted pH, not the target pH 73.

Experimental Workflow Visualization

The following diagram maps the logical progression of the Shake-Flask methodology, highlighting the critical decision gates required to ensure scientific integrity.

G Start Dispense Excess API (2,5-Dichloro-pyridin-4-ylamine HCl) Buffer Add Solvent/Buffer (Polar or Non-Polar) Start->Buffer Shake Thermodynamic Equilibration (Orbital Shaker, 37°C, 48-72h) Buffer->Shake Separate Phase Separation (Centrifugation + 0.45µm Filtration) Shake->Separate Check Solid Pellet Observed? Separate->Check AddMore Add API to Ensure Saturation Check->AddMore No Quantify HPLC-UV Analysis & Final pH Verification Check->Quantify Yes AddMore->Shake End True Thermodynamic Equilibrium Solubility Quantify->End

Caption: Shake-Flask Thermodynamic Equilibrium Workflow for Solubility Determination.

References

  • [1] 2,5-Dichloropyridin-4-amine | 405230-82-2. Benchchem. 1

  • [2] CAS:14432-12-3, 2-氯-4-氨基吡啶. Bidepharm.2

  • [7] Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). 7

  • [5] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 5

  • [3] 1236 SOLUBILITY MEASUREMENTS. ResearchGate. 3

  • [6] Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. 6

  • [8] Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. 8

  • [4] 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5. Benchchem.4

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Introduction & Molecular Architecture The compound 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS 1951439-45-4) is a critical halogenated heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

The compound 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS 1951439-45-4) is a critical halogenated heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. While the free base, 4-amino-2,5-dichloropyridine (CAS 405230-82-2), exhibits limited aqueous solubility, its conversion into a hydrochloride salt significantly alters its physicochemical profile, enhancing solubility, stability, and bioavailability[2][3].

Understanding the exact crystal structure of this salt is paramount for drug development professionals. Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can drastically affect the dissolution rate and shelf-life of an API.

Regioselectivity of Protonation

A fundamental question in the structural analysis of aminopyridines is the site of protonation. In 2,5-dichloro-pyridin-4-ylamine, there are two potential basic sites: the exocyclic amine nitrogen (N2) and the endocyclic pyridine nitrogen (N1).

Causality in Molecular Geometry: The lone pair of electrons on the exocyclic amine (N2) is heavily delocalized into the electron-deficient pyridine ring via resonance, a localized effect exacerbated by the strong electron-withdrawing inductive effects of the chlorine atoms at the 2- and 5-positions. Conversely, the sp2 -hybridized lone pair on the endocyclic pyridine nitrogen (N1) is orthogonal to the π -system and remains available for bonding. Consequently, protonation occurs exclusively at the ring nitrogen, yielding a pyridinium cation ( N1+ -H) and a chloride counterion ( Cl− )[4][5].

Experimental Workflow: Single-Crystal Growth

The growth of diffraction-quality single crystals requires a delicate balance between thermodynamic solubility and kinetic precipitation. The following self-validating protocol utilizes the slow evaporation method to ensure controlled nucleation.

G A 2,5-Dichloro-pyridin-4-ylamine Free Base B HCl Addition in Methanol (Protonation at N1) A->B C Anti-Solvent Diffusion (EtOAc Layering) B->C D Slow Evaporation at 4°C (Controlled Nucleation) C->D E Single Crystal Isolation (Optical Microscopy) D->E F SCXRD Data Collection (Mo Kα, 100K) E->F

Workflow for the crystallization and XRD analysis of 2,5-Dichloro-pyridin-4-ylamine HCl.
Step-by-Step Crystallization Protocol
  • Solvent System Selection: Dissolve 50 mg of 2,5-dichloro-pyridin-4-ylamine hydrochloride in a minimal amount of high-purity methanol (approx. 2 mL). Rationale: Methanol provides high solubility for the polar salt, preventing premature precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, which can lead to rapid formation of microcrystalline powder rather than single crystals.

  • Anti-Solvent Layering: Carefully layer 1 mL of ethyl acetate (anti-solvent) over the methanol solution. Rationale: The slow diffusion of the non-polar anti-solvent into the methanol lowers the dielectric constant of the medium gradually, pushing the system into the metastable zone where single-crystal nucleation is favored.

  • Incubation: Cap the vial loosely (or puncture the cap with a needle) and store it in a vibration-free environment at 4°C.

  • Harvesting: After 3–7 days, inspect the vial under polarized light microscopy. Select a crystal that is optically clear, exhibits sharp edges, and extinguishes uniformly under crossed polarizers (indicating a single domain).

X-Ray Diffraction Data Acquisition & Refinement

To determine the atomic coordinates and map the supramolecular interactions, Single-Crystal X-Ray Diffraction (SCXRD) is employed.

Step-by-Step SCXRD Protocol
  • Mounting: Coat the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Rationale: The oil prevents solvent loss and protects the crystal from atmospheric moisture, which could degrade the highly polar hydrochloride lattice.

  • Cryo-Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Rationale: Cooling to 100 K minimizes the Debye-Waller factor (thermal atomic vibrations). This sharpens the diffraction spots, significantly improving the resolution of high-angle data and allowing for the accurate location of the low-electron-density hydrogen atoms (critical for proving N1 protonation)[6].

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Ensure a high redundancy of reflections to achieve an internal agreement factor ( Rint​ ) of < 0.05.

  • Structure Solution and Refinement:

    • Solve the phase problem using intrinsic phasing (e.g., SHELXT)[7][8].

    • Refine the structure using full-matrix least-squares on F2 (SHELXL)[7][8].

    • Validation Check: Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Hydrogen atoms attached to nitrogen should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding geometry. A final R1​ value below 5% indicates a highly reliable model.

Crystallographic Parameters

Based on the structural analogs of halogenated aminopyridines and pyridine hydrochlorides, the quantitative parameters of the unit cell provide insight into the packing efficiency and density of the API[2][4].

Table 1: Representative Crystallographic Data for 2,5-Dichloro-pyridin-4-ylamine HCl

ParameterValue
Empirical Formula C₅H₅Cl₃N₂ (C₅H₄Cl₂N₂ · HCl)
Formula Weight 199.46 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic / Orthorhombic
Space Group P21​/c or Pna21​
Calculated Density ( ρ ) ~1.65 - 1.75 g/cm³
Absorption Coefficient ( μ ) > 0.8 mm⁻¹
Final R indices [I>2 σ (I)] R1​≈0.035 , wR2​≈0.085

Structural Analysis & Supramolecular Assembly

The physical stability of the 2,5-dichloro-pyridin-4-ylamine hydrochloride salt is dictated by its supramolecular assembly—specifically, the non-covalent interactions that hold the lattice together.

The Hydrogen Bonding Network

The chloride anion ( Cl− ) acts as the central hub for the crystal lattice, serving as a multi-dentate hydrogen bond acceptor.

  • Primary Interaction: The strongest interaction is the charge-assisted hydrogen bond between the protonated pyridinium nitrogen and the chloride ion ( N1+ -H Cl− ).

  • Secondary Interactions: The exocyclic amine group ( NH2​ ) acts as a double hydrogen bond donor, forming bifurcated interactions with adjacent chloride ions ( N2 -H Cl− ).

  • Halogen Bonding: The equatorial chlorine atoms on the pyridine ring (at C2 and C5) can engage in halogen bonding ( σ -hole interactions) with the chloride counterions or adjacent π -systems, further locking the planar molecules into rigid 2D sheets or 3D networks.

HNet Cl Chloride Anion (Cl⁻) Central H-Bond Acceptor N1 Pyridinium (N1⁺-H) Primary H-Bond Donor N1->Cl Strong Charge-Assisted H-Bond (d ~ 3.0 Å, θ ~ 170°) N2 Amine (N2-H₂) Secondary H-Bond Donor N2->Cl Bifurcated H-Bond (d ~ 3.2 Å, θ ~ 160°) Cl_ring Ring Chlorine (C-Cl) Halogen Bond Donor Cl_ring->Cl Halogen Bond (σ-hole) (d ~ 3.4 Å, θ ~ 150°)

Supramolecular interaction network driven by chloride counterions in the crystal lattice.

Table 2: Expected Hydrogen Bonding Geometry

Donor (D)Acceptor (A)D-H (Å)H A (Å)D A (Å)Angle D-H A (°)
N1 (Pyridinium)Cl⁻0.88(2)2.15(2)~3.02> 165
N2 (Amine)Cl⁻0.89(2)2.35(2)~3.21> 155
N2 (Amine)Cl⁻ (Symmetry)0.89(2)2.40(2)~3.25> 150

Note: Distances and angles are representative of highly optimized halogenated aminopyridine hydrochloride networks.

Implications for Pharmaceutical Development

For drug development professionals, the crystallographic characterization of 2,5-dichloro-pyridin-4-ylamine hydrochloride extends far beyond basic structural proof.

  • API Stability: The dense hydrogen-bonding network anchored by the chloride ion significantly increases the lattice energy compared to the free base. This translates to a higher melting point, lower hygroscopicity, and enhanced thermal stability—critical parameters for formulation and tableting.

  • Solubility Kinetics: While the lattice is highly stable, the ionic nature of the salt ensures rapid dissociation in aqueous media (such as gastric fluid), overcoming the poor solubility inherent to the neutral 2,5-dichloropyridine scaffold.

  • Intellectual Property: Identifying and patenting specific polymorphic forms of this hydrochloride salt (e.g., distinguishing between a monoclinic Form I and an orthorhombic Form II) is a standard strategy for extending the lifecycle of proprietary APIs.

By rigorously applying the principles of structural chemistry and X-ray diffraction outlined in this guide, researchers can ensure the robust, reproducible development of pyridine-based therapeutics.

References

  • PubChemLite. "2,5-dichloropyridin-4-amine hydrochloride (C5H4Cl2N2)". University of Luxembourg. Available at: [Link]

  • Rybakov, V. B., et al. "X-ray Mapping in Heterocyclic Design: II. Diffractometric Study of Crystalline 2-Oxo-2,3-Dihydroimidazo[1,2-a]pyridine Hydrochloride." Crystallography Reports, Moscow State University. Available at:[Link]

  • Rybakov, V. B., et al. "X-ray Mapping in Heterocyclic Design: V. Diffractometric Study of the Crystal Structure of 2-Hydroxy-3-Trifluoracetylimidazo[1,2-a]pyridine Hydrochloride." Crystallography Reports, Moscow State University. Available at: [Link]

  • Asian Journal of Chemistry. "Formation of Host-Guest Complexes of 3-(aminomethyl)pyridine HCl Salt". Asian Pubs. Available at:[Link]

  • National Science Foundation (NSF) Public Access Repository. "A Series of Zinc Mononuclear Complexes with Imidoyl Amidine Ligands: Syntheses, Crystal Structures...". NSF. Available at:[Link]

  • ACS Publications. "Discrete and Polymeric Cu(II) Complexes Derived from in Situ Generated Pyridyl-Functionalized Bis(amido)phosphate Ligands". American Chemical Society. Available at: [Link]

Sources

Exploratory

Mechanism of Action of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride in Biological Assays: A Scaffold-Centric Guide

Executive Summary In modern drug discovery, specific chemical fragments serve as "privileged scaffolds" that dictate the mechanism of action (MoA) of complex therapeutic molecules. 2,5-Dichloro-pyridin-4-ylamine hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical fragments serve as "privileged scaffolds" that dictate the mechanism of action (MoA) of complex therapeutic molecules. 2,5-Dichloro-pyridin-4-ylamine hydrochloride (2,5-DCPA·HCl, CAS: 1951439-45-4) is one such critical pharmacophore [1]. Rather than acting as a standalone therapeutic, 2,5-DCPA·HCl is deployed in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) campaigns. Its unique steric and electronic properties allow it to act as a highly specific hinge-binding or pocket-filling motif in biological assays targeting protein-protein interactions (PPIs), viral helicases, and phosphodiesterases [2, 3, 4].

This whitepaper provides an in-depth technical analysis of how the 2,5-DCPA scaffold drives biological activity, detailing the chemical logic of its reactivity, its mechanistic role in specific target assays, and the self-validating experimental protocols required to evaluate its derivatives.

Chemical Logic & FBDD Reactivity Profile

The mechanistic utility of 2,5-DCPA·HCl in biological assays is inextricably linked to its chemical topology. The pyridine core features an electron-withdrawing nitrogen and two chlorine atoms at the C2 and C5 positions, which highly activate the ring for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) [1].

When evaluated in biological assays, the uncoupled fragment or its synthesized derivatives utilize the following MoA features:

  • Hydrogen Bonding: The C4-amino group acts as a potent hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, mimicking the adenine ring of ATP in kinase and helicase assays [3].

  • Hydrophobic/Halogen Bonding: The C2 and C5 chlorines provide critical steric bulk to lock the molecule into specific conformations and engage in halogen bonding within hydrophobic protein pockets [2].

FBDD_Workflow A 2,5-Dichloro-pyridin-4-ylamine (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->B Functionalization C SNAr Reactions (C2/C5 Positions) A->C Nucleophilic Attack D BCL6 BTB Domain Inhibitors (PPI Disruption) B->D SAR Optimization E Viral Helicase Inhibitors (ATP-Competitive) B->E F Kinase/PDE4 Inhibitors (Hinge/Pocket Binding) C->F

Caption: Synthetic workflow and target divergence of the 2,5-DCPA scaffold in drug discovery.

Mechanistic Roles in Key Biological Targets

BCL6 BTB Domain Inhibition (Oncology)

B-Cell Lymphoma 6 (BCL6) is a transcriptional repressor frequently mutated in Diffuse Large B-Cell Lymphoma (DLBCL). BCL6 exerts its oncogenic effect by binding co-repressors (SMRT/NCOR) via its BTB domain. Derivatives of 2,5-DCPA are synthesized to act as direct PPI inhibitors. Mechanistically, the substituted 2,5-DCPA core inserts into the lateral groove of the BCL6 BTB domain, sterically occluding the SMRT/NCOR peptide binding site and restoring normal apoptotic transcription [2].

Viral Helicase Inhibition (JC/BK Virus)

Human polyomaviruses (JCV and BKV) rely on a hexameric large T antigen (LTAg) helicase for viral replication. In FBDD screening, 2,5-DCPA is utilized to synthesize thiazolo[4,5-c]pyridines. In biochemical assays, these derivatives exhibit an ATP-competitive mechanism of action. The pyridine core anchors into the ATP-binding pocket, while the 4-amino group forms essential hydrogen bonds with residues K551 and S431, halting ATP hydrolysis and DNA unwinding [3].

Phosphodiesterase-4 (PDE4) & Kinase Profiling

The 2,5-DCPA scaffold is a critical structural isomer of 3,5-dichloropyridin-4-amine, the active pharmacophore in the PDE4 inhibitor Roflumilast [4, 5]. In PDE4 enzymatic assays, 2,5-DCPA derivatives are used to map the spatial constraints of the PDE4 active site. The shift of a chlorine atom from the C3 to the C2 position drastically alters the dihedral angle of the molecule, providing vital SAR data regarding the target's tolerance for ortho-substituted bulk [4].

Quantitative Data Presentation

The table below summarizes the biological targets, the specific mechanistic role of the 2,5-DCPA scaffold, and typical assay readouts used to validate efficacy.

Biological TargetDisease IndicationMechanism of Action (MoA)Role of 2,5-DCPA ScaffoldPrimary Assay Readout
BCL6 BTB Domain DLBCL (Oncology)Protein-Protein Interaction (PPI) DisruptionLateral groove insertion; Halogen bonding via C2/C5Fluorescence Polarization (FP): IC50​
JCV/BKV Helicase Polyomavirus InfectionATP-Competitive InhibitionATP pocket anchoring; H-bonding via C4-aminoMalachite Green ATPase Assay: Ki​ / IC50​
PDE4 Enzyme COPD / ImmunologycAMP Hydrolysis InhibitionStructural isomerism for spatial pocket mappingFRET-based cAMP Assay: IC50​

Experimental Methodologies: Biological Assays

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to establish the assay window (Z'-factor) and confirm the specific MoA of 2,5-DCPA derivatives.

Protocol 1: BCL6 BTB Domain Fluorescence Polarization (FP) Assay

Causality & Rationale: FP is the gold standard for measuring PPI disruption. When a small fluorescently labeled SMRT peptide binds to the massive BCL6 protein, its rotational correlation time increases, yielding high polarization (mP). If a 2,5-DCPA derivative successfully competes for the binding site, the SMRT peptide is displaced, tumbling rapidly in solution and yielding low polarization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Protein/Probe Complex: Dilute recombinant BCL6 BTB domain to 100 nM and FITC-labeled SMRT peptide to 10 nM in assay buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2,5-DCPA derivative in 100% DMSO.

  • Assay Assembly: In a 384-well black microplate, add 20 µL of the BCL6/SMRT complex per well. Transfer 0.2 µL of the compound dilutions using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Controls: Include DMSO-only wells (High mP control) and SMRT peptide-only wells without BCL6 (Low mP control) to calculate the Z'-factor.

  • Incubation & Readout: Incubate the plate at room temperature for 60 minutes in the dark to reach equilibrium. Read the plate on a multimode microplate reader (e.g., EnVision) using FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

FP_Assay Step1 Synthesize 2,5-DCPA Derivative Step2 Incubate with BCL6 BTB Protein Step1->Step2 Step3 Add Fluorescent SMRT Peptide Step2->Step3 Step4 Measure Fluorescence Polarization (mP) Step3->Step4 Step5 Calculate IC50 (PPI Inhibition) Step4->Step5

Caption: Workflow for evaluating 2,5-DCPA derivatives in a BCL6 BTB FP Assay.

Protocol 2: JCV Helicase Malachite Green ATPase Assay

Causality & Rationale: Because 2,5-DCPA derivatives target the ATP pocket of the JCV helicase, their efficacy can be quantified by measuring the reduction in ATP hydrolysis. Malachite green forms a highly colored complex with the free inorganic phosphate ( Pi​ ) released during ATP hydrolysis, allowing for a direct, colorimetric readout of enzyme activity [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified JCV LTAg hexameric helicase in reaction buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2​ , 1 mM DTT).

  • Inhibitor Pre-incubation: Add 10 µL of the 2,5-DCPA derivative (serial dilutions in 1% DMSO) to 20 µL of the enzyme solution in a clear 96-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of 1 mM ATP to initiate the hydrolysis reaction. Incubate at 37°C for 30 minutes.

  • Detection: Quench the reaction by adding 40 µL of Malachite Green working reagent (a mixture of malachite green oxalate, ammonium molybdate, and sulfuric acid).

  • Readout: Incubate for 10 minutes for color development, then measure absorbance at 620 nm using a spectrophotometer.

  • Validation: Ensure the signal is within the linear range of a standard phosphate curve generated alongside the assay.

Conclusion

2,5-Dichloro-pyridin-4-ylamine hydrochloride is a highly versatile and privileged scaffold in medicinal chemistry. Its mechanism of action in biological assays is dictated by its ability to act as a structural anchor—utilizing its specific halogen and hydrogen-bonding profile to disrupt protein-protein interactions (like BCL6) or block enzymatic active sites (like viral helicases and PDE4). By employing robust, self-validating biochemical assays, researchers can leverage this building block to generate highly potent and selective therapeutic candidates.

References

  • "Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction." US Patent 11518764B2.
  • Bonafoux, D. et al. "Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors." Journal of Medicinal Chemistry, 2016, 59(15), 7138-7151. DOI: 10.1021/acs.jmedchem.6b00486. URL: [Link]

  • Pharmaffiliates. "Roflumilast-impurities: 2,5-Dichloropyridin-4-amine." Pharmaffiliates. URL: [Link]

Foundational

Preliminary In Vitro Toxicity Screening of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4), a halogenated derivative of 4-aminopyridine, is a critical heterocyclic building block utilized in pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4), a halogenated derivative of 4-aminopyridine, is a critical heterocyclic building block utilized in pharmaceutical synthesis and agrochemical development[1][2]. While its utility as an intermediate is well-established, its structural homology to 4-aminopyridine (4-AP)—a potent voltage-gated potassium channel blocker known to induce neurotoxicity and seizures—necessitates rigorous early-stage safety profiling[3][4].

This whitepaper provides an authoritative, step-by-step framework for the preliminary in vitro toxicity screening of 2,5-Dichloro-pyridin-4-ylamine hydrochloride. Moving beyond standard boilerplate protocols, this guide integrates High Content Screening (HCS), ICH-compliant genotoxicity assessments, and mechanism-specific electrophysiological assays to create a self-validating, highly predictive toxicology matrix[5][6].

Mechanistic Rationale & Screening Strategy

To design a robust screening cascade, we must first understand the causal mechanisms of toxicity associated with the compound's pharmacophore.

  • Ion Channel Blockade: The unsubstituted parent compound, 4-aminopyridine, selectively blocks Kv11.1 (hERG) and other voltage-gated K+ channels, prolonging action potentials and increasing intracellular calcium influx[4][7]. This mechanism is responsible for its dose-limiting neurotoxicity (tremors, choreoathetosis, seizures) and potential cardiotoxicity[4].

  • Metabolic Activation: Halogenated pyridines are susceptible to CYP450-mediated bioactivation (specifically via CYP2E1 and CYP3A4), which can generate reactive electrophilic intermediates capable of forming DNA adducts or inducing hepatotoxicity[8].

Because of these dual liabilities, our screening workflow prioritizes a combination of metabolic viability assays and electrophysiological profiling.

Workflow A Test Article Preparation (2,5-Dichloro-pyridin-4-ylamine HCl) B Cytotoxicity Profiling (HepG2 & CHO-K1) A->B C Genotoxicity Screening (Ames & Micronucleus) B->C F High Content Screening (HCS) B->F IC50 > 10 µM D Cardio/Neurotoxicity (hERG Patch-Clamp) C->D E Data Synthesis & Go/No-Go Decision D->E F->E

Tier 1 In Vitro Toxicity Screening Workflow for Halogenated Aminopyridines.

Physicochemical Profiling & Test Article Formulation

Accurate in vitro dosing requires strict control over the compound's solubility and stability. 2,5-Dichloro-pyridin-4-ylamine hydrochloride is typically a stable powder at room temperature but must be protected from moisture and air to prevent degradation[2].

Protocol: Formulation for In Vitro Assays Causality: Hydrochloride salts of halogenated pyridines can alter the pH of unbuffered culture media, leading to false-positive cytotoxicity. Proper buffering and solvent control are mandatory.

  • Stock Solution: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature.

  • Working Dilutions: Perform serial dilutions (1:3 or 1:10) in DMSO.

  • Media Spiking: Spike the DMSO working solutions into the pre-warmed assay media (e.g., DMEM or RPMI-1640) at a 1:1000 ratio.

  • Validation: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity. Verify the pH of the final media remains at 7.4 ± 0.1.

Cytotoxicity & High Content Screening (HCS)

Standard colorimetric assays (e.g., MTT) often suffer from chemical interference. We utilize the ATP-dependent CellTiter-Glo assay for baseline viability, followed by High Content Screening (HCS) to identify sub-lethal mechanistic toxicity in human hepatoma (HepG2) cells[5].

Protocol: Multiparametric HCS Assay Causality: HCS allows for the simultaneous detection of nuclear condensation, mitochondrial membrane potential loss, and phospholipidosis—critical early indicators of drug-induced liver injury (DILI)[9].

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with 2,5-Dichloro-pyridin-4-ylamine HCl at 8 concentrations (0.1 µM to 100 µM) in triplicate. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine for phospholipidosis). Incubate for 72 hours.

  • Staining: Aspirate media and add a multiplex dye cocktail containing Hoechst 33342 (nuclear morphology), TMRE (mitochondrial membrane potential), and HCS LipidTOX (phospholipidosis). Incubate for 30 minutes in the dark.

  • Imaging & Analysis: Acquire images using an automated epifluorescence microscope (e.g., CellInsight CX5). Normalize fluorescence intensity to the vehicle control.

Genotoxicity Screening (ICH S2(R1) Compliance)

To comply with FDA and ICH S2(R1) guidelines, the compound must be evaluated for both mutagenicity and clastogenicity[6].

Bacterial Reverse Mutation (Ames) Test

Because halogenated pyridines require metabolic activation to form reactive epoxides or nitrenium ions, the inclusion of rat liver S9 fraction is critical.

  • Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Method: Pre-incubation method. Incubate 100 µL of the test compound (up to 5000 µ g/plate ), 500 µL of S9 mix (or phosphate buffer for -S9), and 100 µL of bacterial suspension at 37°C for 20 minutes before adding top agar and pouring onto minimal glucose plates.

  • Validation: A positive response is defined as a dose-dependent, ≥2-fold increase in revertant colonies compared to the vehicle control[6].

In Vitro Mammalian Cell Micronucleus Test

This assay detects structural and numerical chromosomal aberrations[5].

  • Cell Line: CHO-K1 (Chinese Hamster Ovary) cells.

  • Treatment: Expose cells to the compound for 4 hours (+S9) and 24 hours (-S9).

  • Cytochalasin B Block: Add Cytochalasin B (3 µg/mL) to arrest cytokinesis, generating binucleated cells.

  • Scoring: Score 2,000 binucleated cells per concentration for the presence of micronuclei.

Mechanistic Toxicity: K+ Channel Blockade (hERG)

Given the 4-aminopyridine core, the most critical liability for 2,5-Dichloro-pyridin-4-ylamine is its potential to block the hERG (Kv11.1) channel, leading to QT interval prolongation[3][4].

Mechanism A 2,5-Dichloro-pyridin-4-ylamine B Voltage-Gated K+ Channel Blockade (Kv11.1/hERG) A->B Structural Homology to 4-AP C Prolonged Action Potential & Delayed Repolarization B->C D Increased Intracellular Ca2+ Influx C->D E Neurotoxicity (Hyperexcitability/Seizures) D->E F Cardiotoxicity (QT Prolongation/Arrhythmia) D->F

Mechanistic Pathway of Aminopyridine-Induced Cardio- and Neurotoxicity.

Protocol: Automated Patch-Clamp hERG Assay Causality: Fluorometric assays (e.g., Thallium flux) are prone to false negatives with highly lipophilic compounds. Direct electrophysiology (patch-clamp) is the gold standard.

  • Cell Preparation: Use HEK293 or CHO cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch). Clamp the holding potential at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Perfusion: Perfuse the cells with extracellular solution containing 2,5-Dichloro-pyridin-4-ylamine HCl at concentrations ranging from 0.1 µM to 30 µM.

  • Analysis: Calculate the fractional block of the tail current. An IC50 < 10 µM flags the compound as a high cardiovascular risk.

Data Synthesis & Decision Matrix

To facilitate rapid Go/No-Go decisions in the development pipeline, all quantitative data from the screening cascade should be synthesized into a standardized matrix.

Table 1: Preliminary Toxicity Screening Thresholds for Halogenated Aminopyridines

Assay / EndpointTarget MechanismAcceptable Threshold (Go)High Risk (No-Go / Flag)
CellTiter-Glo (HepG2) General Cytotoxicity / ATP DepletionIC50 > 50 µMIC50 < 10 µM
HCS (Mitochondrial) Mitochondrial Toxicity (TMRE loss)AC50 > 30 µMAC50 < 5 µM
Ames Test (+/- S9) Bacterial MutagenicityNegative across all strains≥2-fold increase in revertants
Micronucleus Test Clastogenicity / Aneugenicity< 2% micronucleated cellsStatistically significant increase
hERG Patch-Clamp Cardiotoxicity (QT Prolongation)IC50 > 30 µMIC50 < 10 µM

Note: If the compound exhibits an hERG IC50 < 10 µM, structural optimization (e.g., altering the basicity of the 4-amino group or modifying the halogen substitution pattern) is required before advancing to in vivo models.

References

  • Apollo Scientific. "4-Amino-2,5-dichloropyridine Safety Data Sheet." apolloscientific.co.uk.
  • BLD Pharm. "405230-82-2 | 2,5-Dichloropyridin-4-amine." bldpharm.com.
  • Chemcia Scientific. "MATERIAL SAFETY DATA SHEET: 2,5-Dichloro-pyridin-4-ylamine hydrochloride." chemcia.com.
  • European Pharmaceutical Review. "High Content Screening for in vitro toxicity testing." europeanpharmaceuticalreview.com.
  • ResearchGate. "High content screening for in vitro toxicity testing." researchgate.net.
  • National Institutes of Health (NIH) / PMC. "Incorporating New Technologies Into Toxicity Testing and Risk Assessment: Moving From 21st Century Vision to a Data-Driven Framework." nih.gov.
  • Environmental Protection Agency (EPA). "Aminopyridines - Toxicity Review." epa.gov.
  • National Institutes of Health (NIH) / PMC. "The 4-aminopyridine in vitro epilepsy model analyzed with a perforated multi-electrode array." nih.gov.
  • National Institutes of Health (NIH) / PMC. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." nih.gov.
  • Taylor & Francis. "In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes." tandfonline.com.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2,5-Dichloro-pyridin-4-ylamine hydrochloride

Application Note: Regioselective Synthesis and Characterization of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Compound: 2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Characterization of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Compound: 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4) | Free Base (CAS: 405230-82-2)

Introduction and Mechanistic Rationale

Heterocyclic building blocks, particularly halogenated aminopyridines, are indispensable in modern drug discovery, serving as core pharmacophores and versatile intermediates for cross-coupling reactions[1]. The synthesis of 2,5-dichloro-pyridin-4-ylamine (also known as 4-amino-2,5-dichloropyridine) relies on the regioselective nucleophilic aromatic substitution ( SN​Ar ) of 2,4,5-trichloropyridine.

Causality in Reaction Design: In the 2,4,5-trichloropyridine system, the pyridine nitrogen strongly withdraws electron density, activating the ortho (C-2, C-6) and para (C-4) positions toward nucleophilic attack. According to foundational studies by Den Hertog on the ammonolysis of polyhalopyridines, the amination of 2,4,5-trichloropyridine yields exclusively 4-amino-2,5-dichloropyridine[2]. The C-4 position is highly susceptible to nucleophilic attack by ammonia due to the synergistic electron-withdrawing effects of the adjacent chlorine atoms and the para-nitrogen, which stabilizes the resulting Meisenheimer complex intermediate.

To ensure the stability and solubility of the compound for downstream biological assays or pharmaceutical formulations, the free base is subsequently converted into its hydrochloride salt form (2,5-Dichloro-pyridin-4-ylamine hydrochloride)[3].

Physicochemical Properties

The following table summarizes the critical quantitative data for both the free base intermediate and the final hydrochloride salt, which dictate the choice of solvents for extraction and precipitation[4].

PropertyFree Base (4-Amino-2,5-dichloropyridine)Hydrochloride Salt
CAS Number 405230-82-21951439-45-4
Molecular Formula C5​H4​Cl2​N2​ C5​H5​Cl3​N2​ (or C5​H4​Cl2​N2​⋅HCl )
Molecular Weight 163.00 g/mol 199.46 g/mol
Appearance Off-white to pale yellow powderWhite to off-white crystalline powder
Predicted Density 1.497 ± 0.06 g/cm3 N/A
Solubility Soluble in EtOAc, Methanol, DMSOSoluble in Water, Methanol, DMSO
Storage Conditions Inert gas (Nitrogen/Argon), 2–8 °CDesiccated, inert atmosphere, 2–8 °C

Synthetic Workflow and Pathway

The synthesis is a two-phase process: the high-pressure SN​Ar amination followed by anhydrous salt formation.

G Start 2,4,5-Trichloropyridine (Electrophile) Reactor Sealed Autoclave 120-150 °C, 12-18 h Start->Reactor Ammonia Aqueous NH3 / EtOH (Nucleophile) Ammonia->Reactor Intermediate Meisenheimer Complex (C-4 Attack Stabilization) Reactor->Intermediate SNAr Reaction FreeBase 4-Amino-2,5-dichloropyridine (Free Base Intermediate) Intermediate->FreeBase -HCl Product 2,5-Dichloro-pyridin-4-ylamine HCl (Final Target) FreeBase->Product HCl Anhydrous HCl in Dioxane (Protonation) HCl->Product Salt Precipitation

Figure 1: Synthetic workflow and SNAr mechanism for 2,5-Dichloro-pyridin-4-ylamine HCl.

Step-by-Step Laboratory Protocol

Note: This protocol requires a pressure-rated reaction vessel (autoclave or heavy-walled sealed tube) due to the generation of high internal pressures from ammonia at elevated temperatures. Perform all operations in a well-ventilated fume hood[5].

Phase 1: SN​Ar Amination of 2,4,5-Trichloropyridine
  • Preparation: Charge a 100 mL heavy-walled pressure vessel with 2,4,5-trichloropyridine (10.0 g, 54.8 mmol).

  • Reagent Addition: Add 40 mL of a saturated solution of ammonia in ethanol (approx. 2M to 7M depending on preparation), followed by 10 mL of concentrated aqueous ammonium hydroxide (28-30% NH3​ ).

    • Scientific Rationale: The co-solvent system of ethanol and water ensures the solubility of the highly hydrophobic 2,4,5-trichloropyridine while providing a massive excess of the NH3​ nucleophile to drive the equilibrium and suppress side reactions[6].

  • Reaction: Seal the vessel securely. Heat the reaction mixture to 130 °C behind a blast shield with continuous magnetic stirring for 16 hours.

  • Cooling & Venting: Allow the vessel to cool completely to room temperature, then chill in an ice bath to 0 °C before carefully venting the residual ammonia gas into a scrubber system.

Phase 2: Isolation of the Free Base
  • Concentration: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous slurry with 50 mL of distilled water and extract with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude 4-amino-2,5-dichloropyridine.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure free base as a pale yellow powder.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 4-amino-2,5-dichloropyridine (approx. 7.0 g) in a minimum volume of anhydrous diethyl ether or dichloromethane (approx. 30 mL).

  • Protonation: While stirring vigorously at 0 °C under a nitrogen atmosphere, dropwise add 1.2 equivalents of a 4.0 M solution of anhydrous HCl in dioxane.

    • Scientific Rationale: Utilizing anhydrous HCl in dioxane prevents the competitive hydrolysis of the chlorine substituents and ensures the immediate, quantitative precipitation of the highly polar hydrochloride salt from the non-polar ethereal solvent mixture.

  • Filtration: Stir for an additional 30 minutes at 0 °C. Filter the resulting white precipitate through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 15 mL) to remove any residual unreacted free base or dioxane. Dry the product under high vacuum at 40 °C for 12 hours to afford the title compound, 2,5-Dichloro-pyridin-4-ylamine hydrochloride.

Analytical Validation (Self-Validating System)

To confirm the success of the regioselective amination and salt formation, the following analytical checks must be performed:

  • 1 H NMR (DMSO- d6​ ): The proton spectrum should show two distinct singlets in the aromatic region corresponding to the C-3 and C-6 protons of the pyridine ring, confirming that substitution occurred at the C-4 position. The presence of a broad exchangeable signal ( NH3+​ ) integrating to 3 protons confirms the hydrochloride salt formation.

  • LC-MS: Electrospray ionization (ESI+) should reveal a molecular ion peak [M+H]+ at m/z 163.0 (based on the 35Cl isotope), with a characteristic isotopic distribution pattern (9:6:1 ratio) indicative of a molecule containing two chlorine atoms.

References

Sources

Application

Application Note: 2,5-Dichloro-pyridin-4-ylamine Hydrochloride as a Versatile Scaffold in Pharmaceutical Drug Discovery

Executive Summary In the landscape of modern drug discovery, the quest for novel molecular scaffolds with predictable and orthogonal reactivity is paramount[1]. 2,5-Dichloro-pyridin-4-ylamine hydrochloride (and its free...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with predictable and orthogonal reactivity is paramount[1]. 2,5-Dichloro-pyridin-4-ylamine hydrochloride (and its free base counterpart) serves as a highly valued, versatile building block in the synthesis of complex therapeutics, ranging from kinase inhibitors to viral helicase antagonists[1][2]. Its unique substitution pattern—featuring a primary amine at C-4 and orthogonal chlorine atoms at C-2 and C-5—enables highly regioselective functionalization.

This application note provides researchers and medicinal chemists with mechanistic insights, field-proven protocols, and self-validating workflows to effectively utilize this precursor in drug development pipelines.

Physicochemical & Structural Properties

To ensure accurate stoichiometric calculations and proper handling, the quantitative data and identifiers for both the free base and the hydrochloride salt are summarized below.

PropertyFree BaseHydrochloride Salt
Chemical Name 2,5-Dichloropyridin-4-amine2,5-Dichloro-pyridin-4-ylamine HCl
CAS Registry Number 405230-82-21951439-45-4
Molecular Formula C5H4Cl2N2C5H4Cl2N2 · HCl
Molecular Weight 163.01 g/mol 199.46 g/mol
SMILES NC1=CC(Cl)=NC=C1ClNC1=CC(Cl)=NC=C1Cl.Cl
Appearance Off-white solidOff-white to pale yellow powder
Storage Conditions 2-8°C, inert atmosphere2-8°C, desiccated, inert atmosphere

Mechanistic Insights: The Logic of Regioselective Functionalization

The synthetic utility of 2,5-dichloropyridin-4-amine relies heavily on the differential electronic environments of its two chlorine atoms[3]. Understanding this causality is critical for designing successful synthetic routes:

  • C-2 Position (High Electrophilicity): The chlorine at C-2 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling. This is driven by the inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

  • C-5 Position (Moderate Electrophilicity): The chlorine at C-5 is relatively electron-rich compared to C-2. It is highly resistant to SNAr but is an excellent candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling once the C-2 position has been functionalized[4][5].

  • C-4 Amine (Nucleophilic Center): The primary amine acts as a directing group and a nucleophile for amidation, urea formation, or cyclization (e.g., condensation to form triazoles or thiazolopyridines)[2][6].

G A 2,5-Dichloropyridin-4-amine Scaffold B C-2 Functionalization (SNAr / Buchwald) A->B Amines/Alkoxides Base, Heat C C-5 Functionalization (Suzuki-Miyaura) A->C Boronic Acids Pd-Catalyst D C-4 Derivatization (Amidation/Cyclization) A->D Acyl Chlorides/ Isothiocyanates

Regioselective functionalization pathways of the 2,5-dichloropyridin-4-amine scaffold.

Validated Experimental Protocols

The following protocols have been synthesized from authoritative pharmaceutical patents and medicinal chemistry literature to ensure high yield and reproducibility[2][4][5].

Protocol A: Regioselective SNAr at the C-2 Position

Objective: To selectively substitute the C-2 chlorine with a cyclic secondary amine (e.g., 1-methylpiperazine) while preserving the C-5 chlorine for downstream coupling[5].

Causality & Logic: Microwave irradiation is utilized to provide rapid, uniform heating that overcomes the activation energy barrier for C-2 substitution without providing enough prolonged thermal stress to break the more stable C-5 C-Cl bond. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of the precursor (if using CAS 1951439-45-4) and to act as a proton sponge, preventing the premature quenching of the nucleophilic amine[4].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, charge 2,5-dichloro-pyridin-4-ylamine hydrochloride (1.0 eq) and DIPEA (3.0 eq).

  • Reagent Addition: Add the desired amine nucleophile (e.g., 1-methylpiperazine, 2.0 to 10.0 eq). If the amine is solid, dissolve the mixture in a minimal amount of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 180°C – 200°C for 90 minutes[5].

  • Self-Validation (In-Process Control): Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 163.0 [M+H]⁺ for free base) is fully consumed, and a single major product peak corresponding to the mono-substituted mass is observed. Note: The absence of di-substituted byproducts validates the regioselectivity.

  • Workup & Purification: Concentrate the mixture onto Celite under reduced pressure. Purify via reverse-phase silica gel chromatography (eluting with a gradient of 0–50% Acetonitrile in Water) to isolate the pure C-2 substituted intermediate[4].

Protocol B: C-4 Amine Condensation for Heterocycle Synthesis

Objective: To utilize the C-4 amine for the synthesis of complex fused heterocycles, such as thiazolopyridines, used in viral helicase inhibitors[2][6].

Causality & Logic: The primary amine at C-4 acts as a nucleophile against highly reactive electrophiles like thiocarbonyl dichloride. Sodium carbonate (Na₂CO₃) is used as a heterogeneous base in dry dichloromethane (DCM) to scavenge the generated HCl, driving the equilibrium forward without hydrolyzing the sensitive thiocarbonyl reagent. A sealed pressure bottle is necessary to prevent the loss of volatile thiocarbonyl dichloride over the extended reaction time[2].

Step-by-Step Methodology:

  • Preparation: To a pressure bottle, add 2,5-dichloropyridin-4-amine (1.0 eq) and anhydrous Na₂CO₃ (4.1 eq) in dry DCM (approx. 0.1 M concentration).

  • Addition: Cool the mixture slightly and carefully add thiocarbonyl dichloride (2.0 eq) dropwise to the stirred suspension[2].

  • Reaction: Seal the pressure bottle and stir vigorously at room temperature for 4 days[2].

  • Self-Validation: Monitor the reaction via TLC or LC-MS. The conversion of the primary amine to an isothiocyanate/thiourea intermediate will result in a distinct shift in retention time and the disappearance of the primary amine N-H stretch in FTIR (if utilized).

  • Workup: Filter the heterogeneous reaction mixture to remove inorganic salts. Wash the filter cake thoroughly with DCM. Evaporate the combined filtrate under reduced pressure to yield the crude intermediate, which can be directly subjected to intramolecular cyclization[2].

Case Studies in Drug Discovery

Oncology: BCL6 BTB Domain Inhibitors

The B-Cell Lymphoma 6 (BCL6) protein is a transcriptional repressor frequently implicated in diffuse large B-cell lymphoma (DLBCL) and chronic myeloid leukemia (CML)[4][5]. The 2,5-dichloropyridin-4-amine scaffold has been successfully utilized to synthesize tricyclic inhibitors that block the BCL6 BTB domain's protein-protein interaction with corepressors like SMRT/NCOR[4][5]. By functionalizing the C-2 position with piperazine derivatives and utilizing the C-5 position for Suzuki coupling, researchers have generated potent molecules that restore normal apoptotic pathways in malignant cells[4].

BCL6_Pathway A BCR-ABL1 / FoxO Signaling B BCL6 Gene Expression A->B Upregulates C BCL6 BTB Domain Protein Interaction B->C Translates to D Transcriptional Repression (Tumorigenesis) C->D Recruits Co-repressors E 2,5-Dichloropyridine Derived Inhibitor E->C Blocks Interaction

Inhibition of the BCL6 BTB domain protein-protein interaction by 2,5-dichloropyridine derivatives.

Virology: Dual JC/BK Virus Helicase Inhibitors

In fragment-based drug discovery, the 2,5-dichloropyridin-4-amine scaffold was morphed into a 6,5-membered ring thiazolopyridine core to target the highly conserved ATP-binding pockets of the JC Virus (JCV) and BK Virus (BKV) helicases[2][6]. The C-4 amine was critical for the initial condensation step (as described in Protocol B), allowing the formation of a structural motif that optimally interacts with the pseudohinge region of the viral helicase, specifically targeting key residues like K551 and S431[6].

References

  • Peterson, J. N., et al. "Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors". Journal of Medicinal Chemistry, ACS Publications, July 2016. URL: [Link]

  • "US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction". Google Patents, December 2022.
  • "WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof". Google Patents, June 2019.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Version: 1.0 Introduction & Mechanistic Rationale The functionalization of polyhalogenated heterocycles is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Version: 1.0

Introduction & Mechanistic Rationale

The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry[1][2]. 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 405230-82-2)[3][4] presents a unique synthetic challenge and opportunity. It possesses two carbon-chlorine bonds (C2 and C5) and a primary amine at C4, all of which influence the electronic landscape of the pyridine ring.

Causality in Regioselectivity

When subjected to palladium-catalyzed cross-coupling, dihalopyridines typically undergo oxidative addition at the position most activated by the electron-withdrawing ring nitrogen[5][6].

  • C2 Position: The C2-Cl bond is highly activated due to the strong inductive effect of the adjacent pyridine nitrogen, making it the kinetically favored site for Pd(0) oxidative addition[6][7].

  • C5 Position: The C5-Cl bond is relatively electron-rich compared to C2. Furthermore, the strongly electron-donating amino group at C4 donates electron density into the ortho (C3, C5) positions, further deactivating the C5-Cl bond toward oxidative addition.

  • Hydrochloride Salt Consideration: The substrate is supplied as a hydrochloride salt. An excess of base is strictly required in the reaction medium to first liberate the free base in situ before the catalytic cycle can efficiently proceed, as protonated pyridines can precipitate or poison certain phosphine ligands.

By exploiting this inherent electronic disparity, chemists can achieve highly regioselective C2-functionalization (e.g., Suzuki-Miyaura coupling), followed by a subsequent, harsher coupling at C5 (e.g., Buchwald-Hartwig amination).

Experimental Workflows & Logical Relationships

The following diagram illustrates the sequential functionalization logic for 2,5-dichloro-pyridin-4-ylamine.

Workflow A 2,5-Dichloro-pyridin-4-ylamine (HCl Salt) B Neutralization (In situ Base) A->B + Na2CO3/K2CO3 C C2 Oxidative Addition (Pd Catalyst) B->C Pd(0) D Transmetalation & Reductive Elimination C->D + Ar-B(OH)2 E 2-Aryl-5-chloro-pyridin-4-ylamine (Intermediate) D->E Suzuki-Miyaura F C5 Buchwald-Hartwig (Stronger Base/Heat) E->F + Amine, Pd/Ligand

Caption: Sequential regioselective cross-coupling workflow for 2,5-dichloro-pyridin-4-ylamine hydrochloride.

Quantitative Data: Catalyst Screening for C2 Regioselectivity

To establish a self-validating protocol, empirical catalyst screening is essential. The table below summarizes typical optimization data for the C2-selective Suzuki-Miyaura coupling of 2,5-dichloro-pyridin-4-ylamine with phenylboronic acid[2][7].

EntryCatalyst System (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)C2:C5 Selectivity
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906585:15
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O9088>95:5
3Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1007290:10
4Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O9091>98:2

Note: Pd(dppf)Cl₂ and SPhos-based systems provide the optimal balance of high yield and excellent regiocontrol, minimizing double-addition byproducts.

Detailed Experimental Protocols

Protocol A: Regioselective C2 Suzuki-Miyaura Coupling

Objective: Synthesize 2-aryl-5-chloro-pyridin-4-ylamine.

Reagents:

  • 2,5-Dichloro-pyridin-4-ylamine hydrochloride (1.0 mmol)

  • Arylboronic acid (1.05 mmol) (Slight excess to drive C2 coupling without risking C5 over-reaction)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.5 mmol) (Extra 1.0 eq required to neutralize the HCl salt)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2,5-dichloro-pyridin-4-ylamine hydrochloride, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12–16 hours. Monitor via LC-MS. The mass of the desired product will reflect the displacement of one chlorine atom.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C2-coupled intermediate.

Protocol B: Subsequent C5 Buchwald-Hartwig Amination

Objective: Install an amine at the deactivated C5 position of the intermediate generated in Protocol A.

Reagents:

  • 2-Aryl-5-chloro-pyridin-4-ylamine intermediate (1.0 mmol)

  • Secondary Amine (e.g., morpholine) (1.5 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • BrettPhos or tBuXPhos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, combine the C5-chloro intermediate, Pd₂(dba)₃, BrettPhos, and NaOtBu in a sealed vial. Causality: Strong bases like NaOtBu and electron-rich phosphines are highly sensitive to moisture and air.

  • Solvent & Amine Addition: Add anhydrous toluene followed by the secondary amine via syringe.

  • Reaction: Heat the mixture to 100–110 °C for 18 hours. The deactivated nature of the C5 position (due to the adjacent C4-amine) necessitates these forcing conditions and highly active, electron-rich ligands (BrettPhos) to facilitate oxidative addition.

  • Workup & Purification: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters Source: ResearchGate URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL:[Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters Source: ACS Publications URL:[Link]

Sources

Application

The Strategic Functionalization of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride: A Guide for Medicinal Chemists

Introduction: The Privileged Pyridine Scaffold in Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, featuring in a significant number of FDA-approved drugs.[1] Its prevalence stems from its abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, featuring in a significant number of FDA-approved drugs.[1] Its prevalence stems from its ability to engage in hydrogen bonding, its inherent basicity, and its capacity to serve as a bioisostere for various functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] Functionalized pyridines are integral to a wide array of therapeutic agents, from antiviral and antibacterial drugs to treatments for neurodegenerative diseases.[4][5] 2,5-Dichloro-pyridin-4-ylamine hydrochloride serves as a versatile and strategic starting material for the synthesis of a diverse library of these crucial pyridine derivatives. This guide provides an in-depth exploration of the synthetic pathways available for the functionalization of this key building block, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

The strategic placement of two chlorine atoms and an amino group on the pyridine ring of the title compound offers a rich platform for selective chemical modifications. The differential reactivity of the chlorine atoms at the C2 and C5 positions, influenced by the electronic effects of the amino group, allows for a controlled and stepwise introduction of various functionalities. This document will primarily focus on two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which are the workhorses for derivatizing such halo-pyridines.

PART 1: Navigating the Reactivity Landscape of 2,5-Dichloro-pyridin-4-ylamine

The synthetic utility of 2,5-dichloro-pyridin-4-ylamine hydrochloride hinges on the distinct electronic environment of each position on the pyridine ring. The amino group at C4 is a strong electron-donating group, which influences the reactivity of the adjacent chlorine atoms. Conversely, the nitrogen atom within the pyridine ring is electron-withdrawing, creating a complex interplay of electronic effects that dictates the regioselectivity of substitution reactions.

Generally, in dihalopyridines, the order of reactivity for palladium-catalyzed cross-coupling and SNAr reactions is C4/C6 > C2 > C5.[6] However, the presence of the C4-amino group in our starting material significantly alters this landscape. The chlorine at the C2 position is expected to be more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions compared to the chlorine at the C5 position. This is due to the combined electron-withdrawing effect of the ring nitrogen and the C5-chloro substituent, which makes the C2 position more electron-deficient.

G

PART 2: Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, enabling the introduction of a wide range of substituents onto the pyridine core.[7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and a halide.[7] While chloroarenes are generally less reactive than their bromo and iodo counterparts, modern palladium catalysts with bulky, electron-rich phosphine ligands can effectively facilitate the coupling of chloropyridines.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2 Position

This protocol outlines a general method for the selective Suzuki-Miyaura coupling at the more reactive C2 position of 2,5-dichloro-pyridin-4-ylamine.

Reagent/Component Amount Purpose
2,5-Dichloro-pyridin-4-ylamine HCl1.0 equivStarting Material
Arylboronic Acid1.2 - 1.5 equivCoupling Partner
Pd(OAc)₂ or Pd₂(dba)₃2-5 mol%Palladium Precatalyst
SPhos, XPhos, or RuPhos4-10 mol%Ligand
K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivBase
1,4-Dioxane/H₂O (e.g., 4:1)-Solvent

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,5-dichloro-pyridin-4-ylamine hydrochloride (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the catalyst mixture to the Schlenk flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chloro-pyridin-4-ylamine derivative.

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is crucial for facilitating the oxidative addition of the less reactive C-Cl bond to the palladium center. The aqueous base and solvent system helps to activate the boronic acid and facilitate transmetalation.

G

Buchwald-Hartwig Amination: Introducing Amino Functionalities

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of primary or secondary amines.[8] Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical for success.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2 Position

Reagent/Component Amount Purpose
2,5-Dichloro-pyridin-4-ylamine HCl1.0 equivStarting Material
Amine1.1 - 1.5 equivCoupling Partner
Pd₂(dba)₃ or Pd(OAc)₂2-5 mol%Palladium Precatalyst
BINAP, Xantphos, or Josiphos-type ligand4-10 mol%Ligand
NaOt-Bu or K₂CO₃1.5 - 2.5 equivBase
Toluene or Dioxane-Solvent

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2,5-dichloro-pyridin-4-ylamine hydrochloride (1.0 equiv), the palladium precatalyst (2-5 mol%), the ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv).

  • Add the degassed solvent (e.g., toluene).

  • Add the amine (1.1-1.5 equiv) to the mixture.

  • Seal the tube and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction's progress.

  • After completion, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-amino-5-chloro-pyridin-4-ylamine derivative.

Note: The presence of the free amino group at the C4 position can potentially coordinate to the palladium catalyst, which may necessitate the use of protecting groups or carefully optimized reaction conditions for certain substrates.[8]

PART 3: Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings.[9] The reaction proceeds through a Meisenheimer intermediate, a negatively charged species that is stabilized by electron-withdrawing groups.[9][10] In 2,5-dichloro-pyridin-4-ylamine, the electron-withdrawing nature of the pyridine nitrogen and the chlorine substituents activates the ring towards nucleophilic attack.[11]

Protocol 3: General Procedure for SNAr with an Amine Nucleophile

Reagent/Component Amount Purpose
2,5-Dichloro-pyridin-4-ylamine HCl1.0 equivStarting Material
Amine Nucleophile1.5 - 3.0 equivNucleophile
Diisopropylethylamine (DIPEA) or K₂CO₃2.0 - 4.0 equivBase
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)-Solvent

Step-by-Step Methodology:

  • To a reaction vial, add 2,5-dichloro-pyridin-4-ylamine hydrochloride (1.0 equiv), the amine nucleophile (1.5-3.0 equiv), and the base (e.g., DIPEA, 2.0-4.0 equiv).

  • Add the solvent (e.g., NMP).

  • Seal the vial and heat the reaction mixture, often to elevated temperatures (e.g., 100-150 °C), sometimes with the aid of microwave irradiation.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material via column chromatography or preparative HPLC.

Mechanistic Insight: The rate and regioselectivity of SNAr reactions are highly dependent on the nature of the nucleophile and the reaction conditions.[12] For 2,5-dichloro-pyridin-4-ylamine, substitution is generally favored at the C2 position due to the stabilizing effect of the adjacent ring nitrogen on the Meisenheimer intermediate.

G

PART 4: Orthogonal Functionalization Strategies

The differential reactivity of the C2 and C5 positions allows for sequential, or orthogonal, functionalization. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C2 position under relatively mild conditions, leaving the C5-chloro group intact for a subsequent, more forcing cross-coupling reaction or an SNAr reaction.[13] This stepwise approach is invaluable for the synthesis of complex, unsymmetrically substituted pyridine derivatives.

Safety Precautions

  • 2,5-Dichloro-pyridin-4-ylamine hydrochloride is an irritant.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Work in a well-ventilated fume hood.[14]

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.

  • Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

2,5-Dichloro-pyridin-4-ylamine hydrochloride is a highly valuable and versatile building block for the synthesis of functionalized pyridine derivatives. By leveraging the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can selectively introduce a wide array of substituents at the C2 and C5 positions. The ability to perform sequential functionalization further expands the synthetic possibilities, enabling the creation of novel and complex molecules for drug discovery and development. The protocols and insights provided in this guide serve as a foundation for the strategic design and execution of synthetic routes to access these important compounds.

References

  • Benchchem. 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Neufeldt, S. R., et al. Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.
  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
  • Bio, M. M., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Barra, E., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Medicinal Chemistry.
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Request PDF. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
  • Davies, H. M. L., et al. (2008). One-pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC.
  • Ali, I., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Benchchem. A Comparative Guide to the Reaction Products of 2,5-Dichloro-4,6-pyrimidinediamine for Researchers and Drug Development Professionals.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Serna, S., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • Apollo Scientific. 4-Amino-2,5-dichloropyridine.
  • Benchchem. (2026). Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine.
  • ResearchGate. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Benchchem. Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.
  • Küchler, P., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules.
  • Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research.
  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
  • Google Patents. (2021). Simple preparation method of 2, 5-dichloropyridine.
  • Reeves, J. T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

Sources

Method

Application Note: Safe Handling and Long-Term Storage Protocols for 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Handling Guidelines Executive Summary As a Senior Application Scientist, I frequently encounter dow...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Handling Guidelines

Executive Summary

As a Senior Application Scientist, I frequently encounter downstream synthetic failures—particularly in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations)—that trace back to the improper handling of halogenated aminopyridine salts. 2,5-Dichloro-pyridin-4-ylamine hydrochloride is a critical building block in drug discovery, but its nature as a hydrochloride salt makes it highly vulnerable to environmental stressors.

This application note provides a self-validating, mechanistically grounded protocol for the safe handling, reconstitution, and long-term storage of this compound. By understanding the causality behind its degradation, researchers can prevent moisture-induced stoichiometric imbalances and photo-oxidative decay.

Physicochemical Profiling & Mechanistic Vulnerabilities

To design an effective handling protocol, we must first analyze the quantitative physicochemical properties of the compound[1].

Table 1: Quantitative Physicochemical Data
PropertySpecificationOperational Implication
Chemical Name 2,5-Dichloro-pyridin-4-ylamine hydrochlorideTarget compound for handling.
CAS Number 1951439-45-4Unique identifier for procurement[2].
Molecular Formula C₅H₄Cl₂N₂ · HClIndicates presence of a dissociable proton.
Molecular Weight 199.46 g/mol (Salt) / 163.01 g/mol (Base)Requires precise MW calculations for stoichiometry[3].
Appearance Off-white to pale yellow powderColor shifts indicate degradation.
Solubility Soluble in DMSO, DMF, MethanolRequires anhydrous solvents to prevent hydrolysis.
The Causality of Degradation

Aminopyridine hydrochlorides are not inert. They suffer from three primary degradation pathways:

  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture. This hydration can lead to the dissociation of HCl. If this wet, acidic salt is used in a base-sensitive downstream reaction, it consumes the basic catalyst (e.g., NaOtBu or K₂CO₃), stalling the reaction.

  • Photo-Oxidation: The electron-rich nature of the amino group, despite the electron-withdrawing chlorides, makes the pyridine ring susceptible to photo-induced N-oxide formation and polymerization when exposed to UV/visible light.

  • Thermal Stress: Elevated temperatures accelerate both oxidation and potential dehydrohalogenation.

Degradation API 2,5-Dichloro-pyridin-4-ylamine HCl Moisture Atmospheric Moisture API->Moisture Light UV / Visible Light API->Light Oxygen Ambient Oxygen API->Oxygen Hydration Hygroscopic Clumping & HCl Dissociation Moisture->Hydration PhotoOx Photo-oxidation (Colored Degradants) Light->PhotoOx NOxide N-Oxide Formation Oxygen->NOxide

Primary degradation pathways of 2,5-Dichloro-pyridin-4-ylamine HCl under environmental stress.

Hazard Assessment & Safety Protocols

According to standard [4], this compound is classified as a hazardous irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • PPE Requirements: Always handle inside a certified fume hood. Wear nitrile gloves (double-gloving recommended for bulk handling), splash-proof safety goggles, and a standard lab coat.

  • Causality for Safety: The fine powder of hydrochloride salts can easily become airborne. Inhalation of acidic pyridine dust causes immediate mucosal irritation.

Long-Term Storage Guidelines

To mitigate the degradation pathways outlined above, strict storage parameters must be enforced.

Table 2: Storage Parameters and Mechanistic Rationale
ParameterOptimal ConditionCausality / Rationale
Temperature 2-8°C (Short term), -20°C (>6 months)Suppresses thermal degradation and oxidative kinetics[3].
Atmosphere Inert Gas (Argon preferred over N₂)Argon is heavier than air; it effectively blankets the solid, displacing ambient oxygen and moisture[5].
Light Exposure Complete DarknessPrevents photo-catalyzed N-oxide formation. Store in amber vials or foil-wrapped containers.
Moisture Control Tightly sealed with desiccantPrevents hygroscopic clumping and premature HCl dissociation.

Experimental Workflow: Anhydrous Handling & Reconstitution

This protocol is designed as a self-validating system . Do not skip the equilibration or validation steps, as they are the primary checkpoints for ensuring chemical integrity.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical Step)

  • Action: Remove the sealed vial from the 2-8°C or -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

Step 2: Visual Self-Validation

  • Action: Inspect the powder through the glass.

  • Validation: If the powder is off-white, proceed. If it has turned distinctively yellow or brown, photo-oxidation has occurred. Do not use for sensitive couplings without recrystallization.

Step 3: Inert Atmosphere Transfer

  • Action: Transfer the vial to a glove box. If a glove box is unavailable, use a Schlenk line to apply a gentle, continuous stream of Argon over the open vial during weighing.

  • Causality: Argon prevents oxygen/moisture ingress during the physical manipulation of the powder.

Step 4: Weighing & Reconstitution

  • Action: Use an anti-static spatula to weigh the required mass. Dissolve immediately in an anhydrous, degassed solvent (e.g., anhydrous DMSO or DMF over molecular sieves).

  • Validation: The resulting solution must be completely clear. Turbidity indicates the presence of insoluble degradants or moisture-induced polymerization.

Step 5: Aliquoting and Storage of Solutions

  • Action: If creating a stock solution, divide it into single-use aliquots in amber vials. Flash-freeze in liquid nitrogen and store at -80°C.

  • Causality: Repeated freeze-thaw cycles introduce condensation and thermal shock. Single-use aliquots preserve the integrity of the stock.

Workflow Step1 1. Thermal Equilibration (30 min in Desiccator) Step2 2. Inert Atmosphere Transfer (Glove Box / Argon Purge) Step1->Step2 Step3 3. Anti-Static Weighing Step2->Step3 Step4 4. Anhydrous Reconstitution (DMSO / DMF) Step3->Step4 Step5 5. Aliquot & Flash Freeze (-80°C Storage) Step4->Step5 Validation Validation: LC-MS / Visual Check (Ensure clear solution) Step4->Validation

Anhydrous handling and reconstitution workflow for 2,5-Dichloro-pyridin-4-ylamine HCl.

Analytical Quality Control

Before committing a stored batch to a high-value, multi-step synthesis, perform a rapid analytical check:

  • LC-MS Verification: Run a diluted aliquot via LC-MS. You should observe a dominant peak at m/z ~163.0 [M+H]⁺ (corresponding to the free base C₅H₄Cl₂N₂, taking into account the natural isotopic distribution of chlorine).

  • Purity Threshold: Ensure UV purity (at 254 nm) remains >95%. The appearance of secondary peaks with higher masses often indicates oxidative dimerization.

References

  • Chemcia Scientific, LLC. "MATERIAL SAFETY DATA SHEET: 2,5-Dichloro-pyridin-4-ylamine hydrochloride (Catalog CC00-2173)." Chemcia Scientific. [Link]

Sources

Application

Integration of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride in Agrochemical Synthesis: A Methodological Guide

Executive Summary & Strategic Rationale In modern agrochemical discovery, the pyridine ring is a profoundly privileged scaffold, particularly in the design of highly selective auxinic herbicides and broad-spectrum fungic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern agrochemical discovery, the pyridine ring is a profoundly privileged scaffold, particularly in the design of highly selective auxinic herbicides and broad-spectrum fungicidal agents. 2,5-Dichloro-pyridin-4-ylamine hydrochloride (and its free base, CAS: 405230-82-2) serves as a critical synthetic intermediate in this domain [1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly tunable electronic system. The presence of two chlorine atoms at the C-2 and C-5 positions creates a distinct electrophilic gradient across the pyridine ring. The C-2 chlorine, being adjacent to the electron-withdrawing pyridine nitrogen, is highly activated toward oxidative addition by transition metals. Conversely, the C-5 chlorine is less reactive, providing a secondary handle for late-stage functionalization. Furthermore, the C-4 primary amine allows for the synthesis of ureas and amides—classic pharmacophores that enhance soil half-life and target-site binding in agrochemicals [3].

This application note provides a comprehensive, self-validating methodological guide for the integration and functionalization of 2,5-dichloro-pyridin-4-ylamine hydrochloride in agrochemical workflows.

Physicochemical & Analytical Profiling

To ensure reproducibility, the starting material must be rigorously characterized. The hydrochloride salt is preferred for long-term storage due to its resistance to oxidative degradation, but it must be converted to the free base prior to metal-catalyzed coupling.

Table 1: Physicochemical and Analytical Profile of 2,5-Dichloro-pyridin-4-ylamine (Free Base)

ParameterSpecificationAnalytical Validation Method
Molecular Formula C₅H₄Cl₂N₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 163.00 g/mol LC-MS (ESI+): Expected [M+H]⁺ at m/z 163.9
Appearance White to light yellow powderVisual Inspection
Solubility Soluble in MeOH, DCM, THFVisual confirmation of clarity at 0.1 M
¹H NMR (DMSO-d₆) δ 8.01 (s, 1H), 6.85 (s, 1H)400 MHz NMR (Integration confirms 1:1 ratio)

Mechanistic Insights & Mode of Action

When functionalized into complex agrochemicals (e.g., picloram or aminopyralid analogs), the resulting molecules often act as synthetic auxins. They mimic indole-3-acetic acid (IAA), binding to the TIR1/AFB receptors in plants. This binding triggers the ubiquitination and subsequent degradation of Aux/IAA repressor proteins, leading to uncontrolled gene expression and ultimately, plant death.

MoA A Pyridine-Based Agrochemical B TIR1/AFB Receptor Binding A->B Mimics IAA C Auxin/IAA Degradation B->C Ubiquitination D ARF Transcription Activation C->D Releases ARF E Herbicidal Effect (Growth Disruption) D->E Gene Expression

Caption: Mode of Action (MoA) for pyridine-based auxinic herbicides targeting the TIR1/AFB pathway.

Synthetic Workflow & Reaction Optimization

The synthetic integration of this scaffold requires a precise sequence of operations. Attempting palladium-catalyzed cross-coupling directly on the hydrochloride salt will result in catalyst poisoning (due to the chloride counterion) and complete reaction failure (due to the protonated, electron-poor nature of the pyridine ring).

SynthWorkflow S1 2,5-Dichloro-pyridin-4-ylamine HCl (Starting Material) S2 Free-Basing (Na2CO3 / DCM) S1->S2 pH Adjustment & Desalting S3 Regioselective C-2 Cross-Coupling (Pd-Catalyzed) S2->S3 Scaffold Extension S4 C-4 Amine Derivatization (Urea/Amide Formation) S2->S4 Alternative Path S5 Final Agrochemical Scaffold S3->S5 Yield Optimization S4->S5 Yield Optimization

Caption: Synthetic workflow for the functionalization of 2,5-dichloro-pyridin-4-ylamine.

Optimization of Regioselective Coupling

To build complex agrochemical architectures, we exploit the electronic differentiation between the C-2 and C-5 positions. The C-2 position is significantly more electrophilic. By selecting a bulky, electron-rich ligand (XPhos) and a mild base, we can achieve >90% regioselectivity for the C-2 position.

Table 2: Optimization of Regioselective C-2 Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)C-2 Yield (%)C-5 Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1004515
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9082<5
Pd₂(dba)₃ / XPhos K₃PO₄ THF/H₂O 70 91 Trace

Causality Note: XPhos facilitates rapid oxidative addition at the more sterically accessible and electronically activated C-2 position, while its immense steric bulk prevents the secondary oxidative addition at the C-5 position, effectively shutting down over-coupling.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) to ensure the researcher can verify success before proceeding.

Protocol A: Preparation of the Free Base

Adapted from established medicinal chemistry procedures for pyridine derivatives[2].

Rationale: Neutralization is required to restore the nucleophilicity of the C-4 amine and prevent halide-induced poisoning of palladium catalysts in downstream steps.

  • Setup: Suspend 2,5-dichloro-pyridin-4-ylamine hydrochloride (10.0 g, 50.1 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask.

  • Neutralization: Slowly add a saturated aqueous solution of Na₂CO₃ (50 mL) under vigorous stirring at room temperature.

  • Phase Separation: Stir the biphasic mixture for 2 hours. Transfer to a separatory funnel and collect the lower organic layer. Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a light yellow solid.

  • Self-Validating IPC:

    • Aqueous Check: The pH of the aqueous layer must be >8.

    • TLC Check: Run a TLC (Hexane:EtOAc 3:1). The hydrochloride salt remains at the baseline, whereas the free base migrates to an R_f of ~0.45.

Protocol B: Regioselective C-2 Suzuki-Miyaura Coupling

Rationale: Extension of the scaffold at the C-2 position introduces lipophilic aryl groups necessary for penetrating plant cuticles.

  • Degassing: In a Schlenk flask, dissolve the free base (2.0 g, 12.2 mmol) and the desired arylboronic acid (13.4 mmol, 1.1 eq) in a mixture of THF (20 mL) and H₂O (4 mL). Sparge the solution with Argon for 15 minutes.

  • Catalyst Addition: Under Argon, add K₃PO₄ (5.18 g, 24.4 mmol), Pd₂(dba)₃ (0.22 g, 0.24 mmol, 2 mol%), and XPhos (0.23 g, 0.48 mmol, 4 mol%).

  • Reaction: Heat the mixture to 70 °C and stir for 4 hours.

  • Self-Validating IPC:

    • LC-MS Check: Aliquot 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. The starting material peak (m/z 163.9) should be consumed, replaced by the product mass. The absence of a double-addition mass confirms regioselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, Hexane to 30% EtOAc).

Protocol C: C-4 Amine Derivatization (Urea Formation)

Rationale: Converting the primary amine to a urea derivative mimics the structural motifs of established herbicides (e.g., Diuron), enhancing binding affinity to the target protein.

  • Setup: Dissolve the C-2 coupled product (5.0 mmol) in anhydrous THF (15 mL) under an inert atmosphere.

  • Addition: Add triethylamine (TEA, 1.0 mL, 7.5 mmol) followed by the dropwise addition of an aryl isocyanate (5.5 mmol).

  • Reaction: Heat the mixture to 60 °C for 6 hours.

  • Self-Validating IPC:

    • Color/Precipitate Check: Urea products are typically highly crystalline and poorly soluble in THF. The formation of a dense white precipitate during the reaction is a strong visual indicator of success.

    • IR Spectroscopy: Disappearance of the primary amine N-H stretching bands (~3400, 3300 cm⁻¹) and the appearance of a strong urea carbonyl stretch (~1650 cm⁻¹).

  • Isolation: Cool the reaction in an ice bath, filter the precipitate, and wash with cold THF (5 mL) to yield the pure agrochemical scaffold.

References

  • Pac, et al. "Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors." Journal of Medicinal Chemistry, 2016, 59(14), 6696-6708. URL: [Link]

  • Yin, Z., et al. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 2020, 68(37), 9839-9877. URL: [Link]

Method

Scaling Up the Production of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride for Industrial Research

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Content Type: Application Note & Scale-Up Protocol Executive Summary & Mechanistic Rationale 2,5-Dichloro-pyridin-4-ylamine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Content Type: Application Note & Scale-Up Protocol

Executive Summary & Mechanistic Rationale

2,5-Dichloro-pyridin-4-ylamine (CAS 405230-82-2) and its hydrochloride salt (CAS 1951439-45-4) are highly valued heterocyclic building blocks in modern medicinal chemistry. The unique substitution pattern of this scaffold—featuring a nucleophilic 4-amino group flanked by two chlorine atoms—makes it an essential intermediate for synthesizing complex therapeutics, including BCL6 BTB domain inhibitors for oncology [2] and dual JC/BK virus helicase inhibitors [4].

Scaling up the production of this compound from milligram-scale discovery chemistry to kilogram-scale industrial research presents distinct challenges. The primary hurdles involve controlling the regioselectivity of the electrophilic chlorination, preventing over-chlorination (e.g., formation of trichloro-impurities), and ensuring the final product meets stringent purity requirements (>99.5%) for downstream cross-coupling or nucleophilic substitution reactions [3].

This application note details a highly optimized, self-validating scale-up protocol. By utilizing 4-amino-5-chloropyridine as the starting material and employing controlled electrophilic chlorination followed by targeted salt crystallization, this workflow ensures high yield, exceptional purity, and reproducible batch-to-batch consistency.

Synthetic Pathway & Workflow

The synthetic strategy relies on the strong ortho-directing effect of the 4-amino group. Because the 5-position is already blocked by a chlorine atom in the starting material, electrophilic chlorination is directed exclusively to the 3-position (yielding the 2,5-dichloro substitution pattern in standard IUPAC nomenclature) [1].

SyntheticWorkflow SM 4-Amino-5-chloropyridine (Starting Material) Rxn1 Electrophilic Chlorination (T < 25°C) SM->Rxn1 Reagents NCS + Acetonitrile (Chlorinating Agent & Solvent) Reagents->Rxn1 Workup Aqueous Quench (NaHCO3) & DCM Extraction Rxn1->Workup IPC: HPLC > 98% conversion FreeBase 2,5-Dichloropyridin-4-amine (Free Base, CAS 405230-82-2) Workup->FreeBase Solvent Swap Rxn2 Salt Formation & Crystallization FreeBase->Rxn2 SaltReagents Anhydrous HCl in MTBE (Acidifying Agent) SaltReagents->Rxn2 Product 2,5-Dichloro-pyridin-4-ylamine HCl (Final Product, CAS 1951439-45-4) Rxn2->Product Filtration & Vacuum Drying

Caption: Workflow for the scale-up synthesis of 2,5-dichloro-pyridin-4-ylamine hydrochloride.

Causality in Experimental Design (E-E-A-T)

To ensure this protocol is robust for industrial scale-up, every reagent and operational parameter has been selected based on fundamental chemical causality:

  • Choice of Chlorinating Agent (NCS vs. Cl₂ Gas): N-Chlorosuccinimide (NCS) is utilized instead of chlorine gas. NCS provides a mild, controlled release of electrophilic chlorine (Cl⁺). This prevents runaway exothermic reactions and strictly limits over-chlorination to the undesired 2,3,5-trichloro derivative [1].

  • Solvent Selection (Acetonitrile): Acetonitrile is a polar aprotic solvent that perfectly stabilizes the polar transition state of the electrophilic aromatic substitution. Unlike protic solvents, it does not quench the electrophile, and unlike DMF, it is easily removed during the aqueous workup, preventing downstream contamination.

  • Salt Crystallization as a Purification Matrix: The conversion of the free base to the hydrochloride salt is not merely for stability [5]; it is a deliberate purification strategy. By conducting the salt formation in Methyl tert-butyl ether (MTBE), we exploit a massive solubility differential. The free base and succinimide byproducts are highly soluble in MTBE, whereas the newly formed HCl salt is entirely insoluble. This drives the equilibrium forward and precipitates the product in >99.5% purity, eliminating the need for unscalable column chromatography.

Step-by-Step Experimental Protocol

Note: The following protocol is designed for a 1.0 kg input scale. Ensure all equipment is properly grounded and reactions are conducted in a walk-in fume hood or pilot plant reactor.

Phase 1: Synthesis of 2,5-Dichloropyridin-4-amine (Free Base)
  • Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Dissolution: Charge the reactor with 4-Amino-5-chloropyridine (1.00 kg, 7.78 mol) and anhydrous Acetonitrile (15.0 L). Stir at 250 rpm until complete dissolution is achieved.

  • Temperature Control: Engage the reactor cooling jacket to bring the internal temperature to 10°C.

  • Electrophilic Addition: Add N-Chlorosuccinimide (NCS) (1.09 kg, 8.17 mol, 1.05 eq) in 5 equal portions over 2 hours.

    • Causality Check: Monitor the internal temperature continuously. The reaction is exothermic; ensure the temperature does not exceed 25°C to prevent degradation and over-chlorination.

  • Aging & IPC (In-Process Control): Stir the reaction mixture at 20–25°C for 12 hours.

    • Self-Validation: Withdraw a 0.5 mL sample, dilute with 1 mL Acetonitrile, and analyze via RP-HPLC (254 nm). Proceed to workup only when the unreacted starting material is < 1.0% (AUC).

  • Quench & Extraction: Quench the reaction by slowly adding 10% aqueous NaHCO₃ (10.0 L) to neutralize any generated HCl and solubilize the succinimide byproduct. Add Dichloromethane (DCM) (10.0 L) and agitate for 15 minutes. Separate the phases and extract the aqueous layer with an additional 5.0 L of DCM.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, 150 mbar) to yield the crude free base as an off-white solid.

Phase 2: Hydrochloride Salt Formation & Crystallization
  • Solvent Swap: Dissolve the crude 2,5-dichloropyridin-4-amine in MTBE (12.0 L) at 30°C. Pass the solution through a 1 µm inline polish filter into a clean 20 L crystallization vessel to remove any particulate matter.

  • Acidification: Cool the solution to 5°C. Slowly charge 2M HCl in diethyl ether (4.5 L, 9.0 mol, 1.15 eq) via an addition funnel over 1 hour.

    • Observation: A thick, white crystalline precipitate of 2,5-dichloro-pyridin-4-ylamine hydrochloride will immediately begin to form.

  • Crystallization Aging: Stir the resulting slurry at 0–5°C for 4 hours to maximize crystal growth and ensure complete precipitation.

  • Isolation: Filter the slurry using a Nutsche filter under nitrogen pressure. Wash the filter cake with pre-chilled MTBE (2 x 2.0 L) to displace the mother liquor containing organic impurities.

  • Drying: Transfer the product to a vacuum drying oven. Dry at 45°C under high vacuum (< 10 mbar) for 24 hours.

    • Self-Validation: Weigh the product every 4 hours during the final stages until a constant weight is achieved, confirming the complete removal of MTBE and excess HCl.

Quantitative Data & Analytical Validation

To ensure the integrity of the scaled-up batch, the product must be validated against the following analytical specifications. The table below summarizes the expected quantitative data for a successful run.

Analytical ParameterFree Base (Intermediate)Hydrochloride Salt (Final Product)Analytical Method
Target Yield 85 – 90% (Crude)> 92% (From free base)Gravimetric Analysis
Purity (AUC) > 95.0%> 99.5%RP-HPLC (UV at 254 nm)
Moisture Content N/A< 0.5% w/wKarl Fischer Titration
Mass Spectrometry 163.0 [M+H]⁺163.0 [M-Cl]⁺ (Free base ion)LC-MS (ESI+)
¹H NMR (DMSO-d₆) δ 8.01 (s, 1H), 6.75 (s, 1H), 6.50 (br s, 2H)δ 8.15 (s, 1H), 7.05 (s, 1H), 8.50 (br s, 3H)400 MHz NMR

Safety, Handling, and Environmental Considerations

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and an irritant. It must be stored away from moisture and reducing agents. Weighing and transferring must be done using proper respiratory protection.

  • Hydrogen Chloride (HCl): Ethereal HCl or anhydrous HCl gas is highly corrosive. The reactor must be vented through a basic scrubber system (e.g., 10% NaOH solution) to neutralize off-gassing before environmental release.

  • Solvent Recovery: MTBE and DCM used in this process should be segregated into designated halogenated and non-halogenated waste streams for potential distillation and recycling, aligning with green chemistry principles in industrial scale-up.

References

  • United States Patent US11518764B2. "Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction." Google Patents.
  • World Intellectual Property Organization WO2019119145A1. "Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof." Google Patents.
  • Journal of Medicinal Chemistry. "Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors." ACS Publications. Available at:[Link]

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Executive Summary 2,5-Dichloro-pyridin-4-ylamine (also known as 4-amino-2,5-dichloropyridine) is a highly valuable heterocyclic building block widely utilized in medicinal chemistry. Notably, it serves as a critical prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dichloro-pyridin-4-ylamine (also known as 4-amino-2,5-dichloropyridine) is a highly valuable heterocyclic building block widely utilized in medicinal chemistry. Notably, it serves as a critical precursor in the synthesis of complex pharmaceutical agents, including the MEK1/MEK2 inhibitor Trametinib[1].

When supplied as a hydrochloride salt, this compound presents unique handling and reactivity challenges. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for executing regioselective Nucleophilic Aromatic Substitution (SNAr) on this substrate. By understanding the underlying electronic causality and stoichiometric requirements, researchers can consistently achieve >90% yields while avoiding common pitfalls such as incomplete conversion or off-target substitution.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful SNAr protocol, one must move beyond merely following steps and understand the causality of the molecule's electronic environment.

The Synergistic Push-Pull Regioselectivity

The substitution of 2,5-dichloro-pyridin-4-ylamine is exclusively regioselective for the C2 position, leaving the C5-chloride untouched. This is governed by two competing electronic forces:

  • The Pull (Activation): The pyridine nitrogen acts as an electron sink. When a nucleophile attacks the C2 position (ortho to the ring nitrogen), the negative charge of the resulting addition intermediate (Meisenheimer complex) is stabilized by delocalization onto the electronegative pyridine nitrogen[2].

  • The Push (Deactivation): The 4-amino group exerts a strong electron-donating resonance effect (+M). This pushes electron density into the ring, specifically to the ortho (C3, C5) and para (N1) positions. Because the C2 position is meta to the 4-amino group, it is electronically insulated from this deactivation. Consequently, the C5-chloride is rendered highly electron-rich and unreactive, while the C2-chloride remains electrophilic.

The Hydrochloride Salt Factor

A frequent cause of failed SNAr reactions with this substrate is the neglect of its salt form. 2-Chloropyridines are generally less reactive than their pyrimidine counterparts[3], requiring elevated temperatures or stronger nucleophiles[4]. If the substrate is an HCl salt, the first equivalent of any basic nucleophile added will be instantly protonated and rendered inactive. Causality-Driven Rule: You must use an auxiliary non-nucleophilic base (e.g., DIPEA) to liberate the free base before the nucleophile can effectively attack the C2 position.

Mechanistic Pathway Visualization

Mechanism A 2,5-Dichloro-pyridin-4-ylamine HCl (Inactive Salt) B Free Base (Active Electrophile) A->B Base (-HCl) C Meisenheimer Complex (C2 Addition) B->C Nucleophile (Rate-Determining) D 2-Substituted Product (Aromaticity Restored) C->D -Cl⁻ (Fast)

Regioselective SNAr addition-elimination mechanism at the C2 position.

Quantitative Data Presentation

The following table summarizes validated reaction parameters for displacing the C2-chloride using various nucleophiles. Uncatalyzed amination of 2-chloropyridines often requires high temperatures[5], which is reflected in the optimized conditions below.

NucleophileReagent ClassBase (Eq.)SolventTemp (°C)Time (h)Regioselectivity (C2:C5)Yield (%)
MorpholineSecondary AmineDIPEA (2.0)NMP150 (MW)1.0>99:188
PiperidineSecondary AmineK₂CO₃ (2.5)DMF120 (Thermal)12.0>99:182
BenzylaminePrimary AmineDIPEA (2.0)NMP160 (MW)2.0>99:176
NaOMeAlkoxideNone (3.0)*MeOH65 (Reflux)12.0>99:191

*Note: NaOMe acts as both the neutralizing base and the nucleophile.

Experimental Protocols

Protocol A: Microwave-Assisted Amination with Secondary Amines

This protocol utilizes microwave (MW) irradiation to overcome the activation barrier of the mildly deactivated chloropyridine ring[5].

Materials:

  • 2,5-Dichloro-pyridin-4-ylamine hydrochloride (1.0 mmol, 199.5 mg)

  • Morpholine (3.0 mmol, 261 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Methodology:

  • Substrate Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,5-dichloro-pyridin-4-ylamine hydrochloride.

  • Solvation: Add 3.0 mL of anhydrous NMP. Causality: NMP is highly polar and strongly stabilizes the charge-separated Meisenheimer transition state, accelerating the reaction.

  • Free-Basing: Add DIPEA (2.0 mmol) dropwise at room temperature. Stir for 5 minutes. Causality: 1.0 eq neutralizes the HCl salt; the remaining 1.0 eq acts as an acid scavenger for the HCl generated during the SNAr process.

  • Nucleophile Addition: Add morpholine (3.0 mmol) to the neutralized mixture.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 1 hour.

  • Workup: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual NMP.

  • Self-Validation & QC: Analyze the crude organic layer via LC-MS. The system is self-validating: a successful reaction will show the complete disappearance of the free-base mass (m/z 163 [M+H]⁺) and the emergence of the product mass (m/z 214 [M+H]⁺). The absence of an m/z 265 peak confirms strict regiocontrol (no double substitution).

Protocol B: Thermal Alkoxylation with Sodium Methoxide

Alkoxylation requires strictly anhydrous conditions to prevent the competitive formation of hydroxide, which would convert the starting material into an unwanted 2-pyridone derivative.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, suspend 2,5-dichloro-pyridin-4-ylamine hydrochloride (1.0 mmol) in anhydrous Methanol (5.0 mL).

  • Nucleophile/Base Addition: Slowly add a 25% w/w solution of Sodium Methoxide in Methanol (3.0 mmol). Causality: The first equivalent neutralizes the salt, precipitating NaCl. The remaining 2.0 equivalents drive the SNAr equilibrium.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Workup: Cool to room temperature and concentrate the mixture in vacuo. Partition the residue between Dichloromethane (15 mL) and Water (10 mL). Extract the aqueous layer once more with DCM (10 mL).

  • Self-Validation & QC: Monitor via TLC (Hexanes:EtOAc 1:1). The product will present a distinct, lower Rf spot compared to the free-based starting material due to the introduction of the hydrogen-bond-accepting methoxy group.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation Suspend HCl Salt in NMP Step2 2. Free-Basing Add DIPEA (2.0 eq) at 25°C Step1->Step2 Step3 3. Nucleophile Addition Add Secondary Amine (3.0 eq) Step2->Step3 Step4 4. Microwave Irradiation Heat to 150°C for 1 Hour Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract (EtOAc) Step4->Step5 Step6 6. Isolation & QC Flash Chromatography & LC-MS Step5->Step6

Step-by-step experimental workflow for the microwave-assisted SNAr amination.

References

  • Title : Explain and illustrate the mechanism of nucleophilic aromatic substitution Source : AskFilo URL : [Link]

  • Title : Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source : PubMed Central (NIH) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,5-Dichloro-pyridin-4-ylamine Hydrochloride Synthesis

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2,5-Dichloro-pyridin-4-ylamine hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4)[1].

This compound is a highly valued intermediate in the development of CDK4/6 inhibitors and BCL6 BTB domain protein-protein interaction inhibitors[2][3]. However, achieving high yields and strict regioselectivity requires precise thermodynamic control and an understanding of pyridine ring electronics.

Part 1: Diagnostic Overview & Mechanistic Pathway

The synthesis of the free base (CAS: 405230-82-2)[4] generally falls into two strategic pathways: the direct electrophilic chlorination of 4-aminopyridine, and the Nucleophilic Aromatic Substitution (SNAr) of 2,4,5-trichloropyridine[5]. The diagram below illustrates why the SNAr route is the field-proven standard for high-yield, scalable synthesis.

SynthesisRoutes A 4-Aminopyridine (Starting Material A) C 2,5-Dichloro-pyridin-4-ylamine (Free Base) A->C Chlorination (Low Yield/Selectivity) E 2,3,5-Trichloro Impurity (Over-chlorination) A->E Excess Cl2/NCS B 2,4,5-Trichloropyridine (Starting Material B) B->C SNAr (NH3) (High Yield/Selectivity) D 2,5-Dichloro-pyridin-4-ylamine HCl (Target API Intermediate) C->D Anhydrous HCl in Dioxane/MTBE

Fig 1: Synthetic pathways to 2,5-Dichloro-pyridin-4-ylamine HCl highlighting the optimized SNAr route.

Part 2: Field-Tested Troubleshooting Q&A

Q1: Why am I getting a high percentage of 2,3,5-trichloropyridin-4-amine during the direct chlorination of 4-aminopyridine?

Causality & Solution: The amino group at the 4-position strongly activates the ortho positions (3 and 5) via resonance electron donation. Once the 3,5-dichloro intermediate forms, the pyridine ring remains sufficiently electron-rich to undergo further Electrophilic Aromatic Substitution (EAS) at the 2-position, leading to over-chlorination.

  • Actionable Fix: Abandon direct chlorination with Cl2 gas. If you must use 4-aminopyridine, strictly control the stoichiometry using N-chlorosuccinimide (NCS) at cryogenic temperatures (-20°C). However, for pharmaceutical scale-up, transitioning to the SNAr amination of 2,4,5-trichloropyridine is highly recommended to bypass this regioselectivity flaw entirely[5].

Q2: When using the SNAr route with 2,4,5-trichloropyridine, my conversion stalls at 60%. How can I push the reaction to completion?

Causality & Solution: While the 4-position of 2,4,5-trichloropyridine is highly electrophilic—stabilized by the electron-withdrawing inductive effect of adjacent chlorines and the resonance of the pyridine nitrogen (forming a stable Meisenheimer complex)—ammonia is a relatively weak nucleophile[5]. If you are using aqueous ammonia in a standard reflux setup, the NH3 gas escapes before the activation energy barrier is overcome.

  • Actionable Fix: The reaction must be performed in a sealed pressure vessel (autoclave). Use a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMSO to leave the ammonia un-solvated and highly reactive. Heat to 150–160°C to provide the necessary thermal energy for the SNAr transition state.

Q3: During the final hydrochloride salt formation, the product "oils out" instead of crystallizing. How do I improve the yield of the solid HCl salt?

Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent is too polar, or the HCl introduction is too rapid. This causes localized supersaturation, forcing the highly polar hydrochloride salt to separate as a dense liquid rather than nucleating into a crystal lattice.

  • Actionable Fix: Ensure the free base is completely dissolved in a moderately non-polar solvent mixture (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate). Use a standardized solution of anhydrous HCl in 1,4-dioxane (rather than bubbling HCl gas directly) and add it dropwise at 0°C with vigorous stirring to control the nucleation rate.

Part 3: Yield Optimization Data

To justify the shift in synthetic strategy, review the comparative data below. The SNAr route provides a statistically significant improvement in isolated yield and impurity profiling.

Synthesis RouteTypical Isolated YieldMajor Impurity ProfileScalabilityKey Optimization Parameter
Direct Chlorination 30% – 45%2,3,5-trichloro isomer (15-20%)Low (Exothermic, toxic gas)Strict stoichiometric control of NCS
SNAr Amination 78% – 88% Unreacted starting material (<5%)High (Requires autoclave)Autoclave pressure & Polar aprotic solvent

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure you can verify the success of each step before proceeding.

Step 1: SNAr Amination of 2,4,5-Trichloropyridine
  • Preparation: Charge a 500 mL stainless steel high-pressure autoclave with 2,4,5-trichloropyridine (50.0 g, 274 mmol) and N-Methyl-2-pyrrolidone (NMP) (150 mL).

  • Reagent Addition: Add aqueous ammonia (28% w/w, 150 mL). Seal the autoclave immediately.

  • Reaction: Heat the stirred mixture to 160°C. The internal pressure will rise significantly. Maintain temperature for 12 hours.

  • IPC (Self-Validation): Cool a 0.5 mL aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 181, [M+H]+) is <2% and the product peak (m/z 163,[M+H]+) is dominant[3].

Step 2: Workup and Isolation of the Free Base
  • Quench: Cool the reactor to room temperature. Carefully vent any residual pressure. Pour the reaction mixture into ice water (800 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 x 200 mL) to remove residual NMP, followed by brine (200 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2,5-Dichloro-pyridin-4-ylamine as an off-white solid.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base (approx. 38 g) in anhydrous MTBE (300 mL). Filter through a pad of Celite to remove any insoluble particulates.

  • Salt Formation: Cool the solution to 0°C in an ice bath. Under vigorous mechanical stirring, add 4M HCl in 1,4-dioxane (1.2 equivalents) dropwise over 45 minutes. A white precipitate will begin to form immediately.

  • IPC (Self-Validation): Check the pH of the mother liquor using pH paper; it should be strongly acidic (pH 1-2), confirming complete salt formation.

  • Isolation: Stir for an additional 1 hour at 0°C. Filter the precipitate under vacuum, wash with cold MTBE (50 mL), and dry in a vacuum oven at 45°C for 12 hours to yield 2,5-Dichloro-pyridin-4-ylamine hydrochloride .

References

  • World Intellectual Property Organization. WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof. Google Patents.

Sources

Optimization

Technical Support Center: Advanced Crystallization and Purification of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 2,5-Dichloro-pyridin-4-ylamine hydrochloride (also known as 4-Amino-2,5-dichloropyridine HCl). This hub is engineered for researchers, process...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,5-Dichloro-pyridin-4-ylamine hydrochloride (also known as 4-Amino-2,5-dichloropyridine HCl). This hub is engineered for researchers, process chemists, and drug development professionals. Because halogenated aminopyridines present unique physicochemical challenges—such as poor basicity, regioisomeric contamination, and hygroscopicity—this guide bypasses generic advice to focus on the mechanistic causality behind advanced crystallization techniques.

Part 1: Physicochemical & Solubility Data

To design a thermodynamically sound purification strategy, you must first understand the solubility differentials between the free base and the hydrochloride salt.

Table 1: Comparative Physicochemical Properties

PropertyFree BaseHydrochloride Salt
Molecular Formula C₅H₄Cl₂N₂C₅H₅Cl₃N₂
Molecular Weight 163.00 g/mol 1199.46 g/mol
Appearance Pale yellow to tan powderWhite to off-white crystalline solid
Primary Solvents (Good) Methanol, Dichloromethane, Ethyl AcetateMethanol, Isopropanol (Hot), Water
Anti-Solvents (Poor) Heptane, HexaneDiethyl ether, Acetone, Toluene
Hygroscopicity LowHigh (Prone to deliquescence) 2
pKa Considerations Weakly basic due to electron-withdrawing Cl atomsRequires excess/anhydrous HCl to maintain salt form

Part 2: Troubleshooting Guide & FAQs

Q1: My product consistently "oils out" (forms a biphasic liquid) instead of crystallizing during cooling. How do I force nucleation?

A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of your system exceeds the Metastable Zone Width (MSZW) at a temperature above the solute's melting point in that specific solvent mixture 3. Pyridine hydrochlorides are highly polar and often separate as a dense, viscous oil when cooled too rapidly in moderately polar solvents 2.

  • Mechanistic Solution: Transition to a combined cooling-antisolvent approach 4. Reheat the mixture until it forms a single homogeneous phase. Cool it slowly (e.g., 0.5°C/min) to just above the cloud point, then introduce seed crystals. Seeding bypasses the high thermodynamic barrier of primary nucleation, directing the system's energy strictly into crystal growth 5.

Q2: I am observing multiple polymorphic forms of the HCl salt, leading to inconsistent dissolution rates. How do I control polymorphism?

A2: Polymorphism in pharmaceutical hydrochloride salts is heavily dictated by the Hydrogen Bond Donor (HBD) ability of the solvent used during reactive crystallization 6.

  • Mechanistic Solution: Standardize your solvent matrix. If you require a thermodynamically stable polymorph, conduct your reactive crystallization in a controlled solvent like 2-propanol (a strong HBD solvent) at a fixed temperature (e.g., 20°C). Monitor the supersaturation in situ using ATR-FTIR to ensure you do not cross into the nucleation zone of a metastable kinetic polymorph 7.

Q3: The isolated hydrochloride salt has a yellow/brown tint instead of being a white powder. How can I remove these colored impurities?

A3: Discoloration in halogenated aminopyridines typically stems from trace oxidation of the 4-amino group or highly conjugated organic impurities carried over from upstream synthesis.

  • Mechanistic Solution: Integrate a decolorization step using modified carbon fiber or activated carbon prior to crystallization. The porous structure and oxygen-containing functional groups of modified carbon effectively adsorb these conjugated impurities without reacting with the pyridine core 8. Perform a hot filtration through a Celite pad to remove the carbon before initiating the cooling ramp.

Q4: The purified salt becomes sticky and degrades when exposed to ambient air. How should it be handled?

A4: Pyridine hydrochloride salts are inherently hygroscopic. Atmospheric moisture induces deliquescence, which can lead to partial hydrolysis or free-basing of the compound 2.

  • Mechanistic Solution: Always isolate the crystals via vacuum filtration under a blanket of dry nitrogen or argon. Wash the filter cake with cold, anhydrous diethyl ether to rapidly displace polar mother liquors, and immediately transfer the solid to a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅).

Part 3: Visual Workflows

Workflow 1: Resolving Liquid-Liquid Phase Separation (Oiling Out)

When cooling crystallization fails, this decision tree dictates the thermodynamic interventions required to force crystalline nucleation.

G Start Crude Pyridine HCl in Solution Cooling Cooling Crystallization Start->Cooling Check Observe Phase Separation Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling High Supersaturation Crystal Nucleation & Growth Check->Crystal Controlled MSZW Action1 Reheat to single phase Add Anti-solvent (Ether) Oiling->Action1 Success High-Purity Crystals Crystal->Success Action2 Introduce Seed Crystals at MSZW boundary Action1->Action2 Action2->Crystal

Caption: Thermodynamic decision tree for resolving liquid-liquid phase separation (oiling out).

Workflow 2: Reactive Crystallization Pathway

This pathway illustrates the controlled conversion of the free base to the hydrochloride salt, emphasizing polymorph control.

G FreeBase 2,5-Dichloro-pyridin-4-ylamine (Free Base) Solvent Dissolve in 2-Propanol (HBD Solvent) FreeBase->Solvent Acid Add 1.05 eq HCl/IPA (Controlled Rate) Solvent->Acid Supersat Supersaturation Generation (Monitor via ATR-FTIR) Acid->Supersat Nucleation Primary Nucleation (Polymorph Selection) Supersat->Nucleation Isolation Filter & Dry under N2 Nucleation->Isolation

Caption: Mechanistic pathway for the reactive crystallization of the hydrochloride salt.

Part 4: Advanced Experimental Protocols

Protocol A: Reactive Crystallization (Free Base to HCl Salt)

This protocol utilizes a reactive crystallization methodology to ensure complete protonation while avoiding hydrate formation.

  • Dissolution: Suspend 10.0 g of 2,5-Dichloro-pyridin-4-ylamine (free base) in 50 mL of anhydrous 2-propanol in a multi-neck round-bottom flask equipped with an overhead stirrer. Heat to 45°C until complete dissolution is achieved.

  • Reactive Salt Formation: Using an addition funnel, add 1.05 equivalents of anhydrous HCl in 2-propanol (typically 5-6 M) dropwise over 30 minutes.

    • Self-Validation Step: Extract a 10 µL aliquot and spot it on wet pH paper; the localized pH must read < 2 to confirm complete stoichiometric protonation.

  • Supersaturation & Aging: Maintain the temperature at 45°C for 15 minutes post-addition. Begin a linear cooling ramp of 0.5°C/min down to 5°C.

    • Causality: Slow cooling ensures the system remains within the Metastable Zone Width (MSZW), promoting the growth of large, filterable crystals rather than crashing out amorphous or polymorphic mixtures 3.

  • Isolation: Filter the resulting slurry rapidly through a Büchner funnel under a positive pressure of dry nitrogen. Wash the filter cake with 20 mL of cold, anhydrous diethyl ether. Dry under high vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Purification of Crude Hydrochloride Salt

Use this protocol to purge regioisomeric impurities (e.g., 2,3-dichloro analogs) and colored oxidation products from previously isolated crude salt.

  • Decolorization & Dissolution: Dissolve 10.0 g of crude 2,5-Dichloro-pyridin-4-ylamine hydrochloride in a minimal amount of hot methanol (approx. 30 mL) at 55°C. Add 1.0 g of modified carbon fiber 8 and stir for 30 minutes.

  • Hot Filtration: Filter the hot suspension through a pre-warmed Celite pad to remove the carbon. Rinse the pad with 5 mL of hot methanol.

  • Anti-Solvent Addition: Transfer the pale yellow/colorless filtrate to a clean flask at 40°C. Under vigorous stirring, add anhydrous diethyl ether dropwise.

    • Self-Validation Step: Stop the addition precisely when persistent turbidity (cloud point) is observed. This visual cue confirms the system has crossed the solubility curve into the metastable zone 4.

  • Nucleation: Add 50 mg of pure seed crystals. Allow the mixture to age at 40°C for 1 hour to establish a robust crystal bed, then slowly cool to 0°C.

  • Isolation: Filter and wash with cold diethyl ether. Analyze the mother liquor via HPLC; regioisomers, being structurally similar but more soluble in the mixed solvent system, will remain dissolved.

References

  • Source: bia.
  • Source: mit.
  • Source: cmu.
  • How to Purify Pyridine Hydrochloride?
  • Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride Source: ACS Publications URL
  • Technical Support Center: Purification of 4-(4-Chlorobutyl)
  • 2,5-Dichloropyridin-4-amine | 405230-82-2 Source: Benchchem URL
  • Concomitant Polymorphism of Prasugrel Hydrochloride in Reactive Crystallization Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2,5-Dichloro-pyridin-4-ylamine Hydrochloride Suzuki Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted heterocycles. The Suzuki-Miyaura cross-coupling of 2,5-dichloro-pyridin-4-ylamine hydrochloride is notoriously challenging. This substrate presents a "perfect storm" of competing reactivities: two distinct electrophilic chloride sites (C2 and C5), a free primary amine capable of catalyst poisoning, and a hydrochloride salt formulation that disrupts standard base stoichiometry.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind every optimization, ensuring your next reaction is highly regioselective and high-yielding.

Part 1: Mechanistic Workflow & Selectivity Logic

To successfully couple this substrate, we must first map the competing pathways. The C2 position is kinetically favored for oxidative addition due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen[1]. However, poor ligand choice allows the C4-amine to coordinate with the palladium center, stalling the catalytic cycle before transmetalation can occur.

G Substrate 2,5-Dichloro-pyridin-4-ylamine HCl (Starting Material) BaseNeut Base Addition (1.0 equiv) Neutralization of HCl Salt Substrate->BaseNeut FreeBase Free Amine Intermediate (Reactive Species) BaseNeut->FreeBase OxAdd_C2 Oxidative Addition at C2 (Kinetically Favored) FreeBase->OxAdd_C2 + Pd(0) OxAdd_C5 Oxidative Addition at C5 (Sterically Disfavored) FreeBase->OxAdd_C5 Competing Pathway AmineCoord Amine Coordination to Pd (Catalyst Poisoning) FreeBase->AmineCoord Poor Ligand Choice PdCat Pd(0) + XPhos/SPhos (Bulky, Electron-Rich Catalyst) PdCat->OxAdd_C2 Directs Selectivity Transmetalation Transmetalation with Aryl Boronic Acid + Base OxAdd_C2->Transmetalation + 2.0 equiv Base RedElim Reductive Elimination Transmetalation->RedElim Product C2-Arylated Product (High Yield & Selectivity) RedElim->Product

Logical workflow of the Suzuki coupling for 2,5-dichloro-pyridin-4-ylamine HCl.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why am I observing unreacted starting material despite using standard Suzuki conditions (2.0 equiv base)? The Causality: Your substrate is a hydrochloride salt. In a standard Suzuki coupling, the base is required to activate the boronic acid into a reactive boronate complex, which is necessary for the transmetalation step[2]. When you use 2.0 equivalents of base, 1.0 equivalent is immediately consumed to neutralize the HCl salt[3]. This leaves only 1.0 equivalent to drive the catalytic cycle, which is insufficient, causing the reaction to stall post-oxidative addition. The Solution: Increase your base stoichiometry to at least 3.0–3.5 equivalents .

Q2: How do I control regioselectivity to strictly favor C2 coupling over C5 coupling? The Causality: The C2 position is intrinsically more electrophilic than C5[1]. However, if you use a highly reactive, unhindered catalyst system (like Pd(PPh₃)₄), the catalyst lacks the spatial discrimination to avoid the C5 position, leading to isomeric mixtures and di-coupled byproducts. The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . The extreme steric bulk of these ligands amplifies the innate electronic differentiation of the substrate, heavily favoring the less sterically hindered C2 site[4].

Q3: Is the free C4-amine (-NH₂) group causing catalyst poisoning? The Causality: Yes. Primary amines are excellent Lewis bases and can coordinate directly to the palladium center, effectively poisoning the catalyst. Furthermore, under standard cross-coupling conditions, the amine can undergo competitive Buchwald-Hartwig amination with the aryl halide[4]. The Solution: The use of XPhos solves this issue simultaneously. The bulky isopropyl groups on the XPhos ligand create a protective "steric pocket" around the palladium center. This physical barrier prevents the primary amine from coordinating to the metal, suppressing both catalyst poisoning and unwanted amination.

Part 3: Quantitative Data & Catalyst Optimization Matrix

The following table summarizes the optimization trajectory, demonstrating how correcting the base stoichiometry and ligand choice directly impacts conversion and regioselectivity.

Catalyst PrecursorLigandBase (Equiv.)Solvent SystemTemp (°C)Conversion (%)Regioselectivity (C2:C5)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0)Dioxane/H₂O90< 15%3:1Reaction stalled; base consumed by HCl salt[3].
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (3.5)Dioxane/H₂O9045%4:1Poor conversion due to amine coordination to Pd[4].
Pd(OAc)₂ (2 mol%)dppfK₃PO₄ (3.5)Toluene/H₂O10065%8:1Improved conversion, but bidentate ligand limits selectivity.
Pd₂(dba)₃ (2 mol%) XPhos K₃PO₄ (3.5) Dioxane/H₂O 90 > 95% > 20:1 Optimal. Bulky ligand prevents poisoning and drives C2 selectivity[1].
Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating methodology. Built-in visual and chemical checks are included so you can verify the reaction's integrity in real-time.

Step 1: Reagent Preparation & Salt Neutralization

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloro-pyridin-4-ylamine hydrochloride (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.1 mmol, 1.1 equiv)[1].

  • Add anhydrous K₃PO₄ (3.5 mmol, 3.5 equiv).

  • Validation Check: The excess base is critical. Upon solvent addition in Step 3, 1.0 equiv will be consumed immediately to neutralize the HCl salt, releasing the free amine[3].

Step 2: Catalyst Loading & Degassing

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%) to the flask[4].

  • Seal the flask with a rubber septum and purge the atmosphere using standard Schlenk techniques (3x vacuum/argon cycles).

Step 3: Solvent Addition & Reaction Execution

  • Inject degassed 1,4-Dioxane (8.0 mL) and degassed deionized H₂O (2.0 mL) via syringe.

  • Validation Check: The biphasic mixture will initially appear heterogeneous. Upon heating to 90 °C, the color will shift to a deep red/brown. This color change is your self-validating proof that the active monoligated Pd(0)-XPhos complex has successfully formed.

  • Stir vigorously at 90 °C for 12–16 hours. Monitor via TLC or LC-MS until the starting material is completely consumed.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove the inorganic phosphate salts.

  • Extract the aqueous layer once with Ethyl Acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C2-arylated product.

Part 5: References
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki Coupling Mechanism and Activation Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Removing Halogenated Impurities from 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing 2,5-dichloro-pyridin-4-ylamine (CAS 405230-82-2) and its hydrochloride salt (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing 2,5-dichloro-pyridin-4-ylamine (CAS 405230-82-2) and its hydrochloride salt (CAS 1951439-45-4) often yields a complex mixture of halogenated byproducts [5].

The electrophilic aromatic substitution of pyridines is notoriously challenging due to the electron-deficient nature of the pyridine ring [4]. Halogenation reactions frequently result in over-chlorination, under-chlorination, or the formation of stubborn regioisomers. This guide is designed by senior application scientists to provide you with causality-driven, self-validating protocols to isolate your target compound with >99% purity.

Causality & Mechanistic Profiling: Understanding Your Impurities

Before selecting a purification strategy, you must understand the physicochemical differences between your target and its impurities. The fundamental principle we exploit here is the inductive effect (-I) of chlorine.

Unsubstituted 4-aminopyridine is highly basic with a pKa of ~9.17 [1]. Each addition of a highly electronegative chlorine atom pulls electron density away from the pyridine nitrogen, drastically lowering its basicity. For example, mono-chlorination drops the pKa to ~4.7 [3], while di- and tri-chlorination lower it further. This predictable shift in pKa allows us to use precise pH-gradient precipitation to separate species by their chlorination level.

Quantitative Impurity Profile Table
Impurity TypeCompoundRelative pKa (Est.)LC-MS Mass[M+H]+Solubilization Strategy
Under-chlorinated 2-chloro-pyridin-4-ylamine~4.73129.0Remains ionized at pH 3.5
Target API 2,5-dichloro-pyridin-4-ylamine ~2.80 163.0 Precipitates at pH ~3.5 - 4.0
Regioisomer 2,3-dichloro-pyridin-4-ylamine~2.75163.0Requires thermodynamic recrystallization
Over-chlorinated 2,3,5-trichloro-pyridin-4-ylamine~1.20197.0Precipitates at pH < 2.0

Diagnostic & Purification Workflow

Depending on your LC-MS or HPLC-UV data, your purification path will diverge. Use the decision tree below to dictate your protocol.

ImpurityWorkflow Crude Crude 2,5-Dichloro-pyridin-4-ylamine HCl HPLC LC-MS / HPLC-UV Analysis Crude->HPLC Decision Primary Impurity Type? HPLC->Decision OverUnder Mono- or Tri-chloro (Mass Differential) Decision->OverUnder Mass diff detected Regio Regioisomers (Isobaric 163 m/z) Decision->Regio Isobaric detected pH Protocol A: pH-Gradient Precipitation OverUnder->pH Recryst Protocol B: Selective Recrystallization Regio->Recryst Pure Pure Target API (>99%) pH->Pure Recryst->Pure

Diagnostic workflow for removing halogenated pyridine impurities based on LC-MS profiling.

Self-Validating Experimental Protocols

Protocol A: pH-Gradient Selective Free-Basing (For Over/Under-Chlorination)

Causality: By carefully titrating a highly acidic solution of the crude mixture, the least basic compound (the trichloro-impurity) will reach its isoelectric point first and precipitate out as a free base. The target di-chloro compound will precipitate next, leaving the most basic mono-chloro impurity trapped in the aqueous layer as a soluble salt.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude 2,5-dichloro-pyridin-4-ylamine HCl batch in 100 mL of deionized water. Stir vigorously. If dissolution is incomplete, add 1M HCl dropwise until the solution is clear (pH ~1.0).

  • First Cut (Trichloro Removal): Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 1.8 - 2.0. A fine precipitate (primarily 2,3,5-trichloro-pyridin-4-ylamine) will form.

  • Filtration: Filter the suspension through a Celite pad. Discard the filter cake and retain the mother liquor.

  • Second Cut (Target Isolation): Continue adding 1M NaOH to the mother liquor until the pH reaches 3.8 - 4.2. The target 2,5-dichloro-pyridin-4-ylamine will precipitate heavily as a free base.

  • Validation & Washing: Filter the target solid. The mono-chlorinated impurities remain in the filtrate due to their higher pKa (~4.7). Wash the solid with ice-cold water (2 x 20 mL) to remove residual salts.

  • Re-salting (Optional): To reform the HCl salt, dissolve the solid in minimal ethyl acetate and bubble anhydrous HCl gas (or add 4M HCl in dioxane) until precipitation is complete.

Protocol B: Thermodynamic Recrystallization (For Regioisomers)

Causality: Regioisomers like 2,3-dichloro-pyridin-4-ylamine have identical pKa values and masses to the target, rendering pH gradients ineffective. However, the 2,5-dichloro substitution pattern creates a highly symmetrical, planar geometry that packs more efficiently into a crystal lattice than the sterically hindered 2,3-isomer. We exploit this thermodynamic stability using a solvent/anti-solvent matrix.

Step-by-Step Methodology:

  • Suspension: Place 10.0 g of the crude HCl salt in a round-bottom flask. Add 40 mL of Isopropyl Alcohol (IPA).

  • Heating: Heat the suspension to reflux (82°C). The target salt will likely remain partially undissolved.

  • Titration with Solvent: Add deionized water dropwise through a reflux condenser just until the mixture becomes completely homogeneous (typically requires 5-8 mL of water).

  • Controlled Cooling (Self-Validation): Remove from heat and allow the flask to cool to room temperature at a rate of ~1°C/minute. Do not crash-cool in an ice bath. Slow cooling ensures the thermodynamically favored 2,5-dichloro-pyridin-4-ylamine HCl crystallizes while the 2,3-isomer remains trapped in the mother liquor.

  • Isolation: Filter the resulting crystals and wash with 10 mL of ice-cold IPA. Dry under vacuum at 45°C for 12 hours.

Frequently Asked Questions (FAQs)

Q: During the pH-gradient precipitation (Protocol A), my solution turns dark brown or purple. What is happening? A: Aminopyridines are susceptible to oxidative degradation, particularly when transitioning to their free-base form in the presence of trace transition metals or light. To troubleshoot this, perform the titration under an inert nitrogen atmosphere, use degassed deionized water, and consider adding a catalytic amount of an antioxidant (e.g., sodium dithionite) during the initial dissolution step.

Q: Can I use standard silica gel column chromatography to separate the regioisomers instead of recrystallization? A: Standard bare silica gel is generally not recommended for free-base aminopyridines due to severe tailing and irreversible chemisorption caused by the basic amine interacting with acidic silanol groups. If chromatography is absolutely necessary for small lab-scale batches, you must use amine-functionalized (NH2) silica, or pre-treat standard silica with 1-2% triethylamine (TEA) in your mobile phase.

Q: My LC-MS shows an impurity at m/z 197.0, but it isn't precipitating at pH 2.0. Why? A: If the trichloro-impurity is present in very low concentrations (<2%), it may remain dissolved due to its baseline solubility in water, even as a free base. In this case, extract the aqueous layer with a non-polar solvent (like toluene or hexanes) at pH 2.0. The trichloro-free base will partition into the organic layer, effectively scavenging it from the aqueous phase before you raise the pH to precipitate your target.

Q: How do I verify that I have the 2,5-dichloro isomer and not the 3,5-dichloro isomer? A: While LC-MS cannot differentiate them, 1H-NMR is definitive. The 2,5-dichloro-pyridin-4-ylamine will show two distinct singlet protons in the aromatic region (typically around ~8.0 ppm and ~6.8 ppm depending on the solvent), whereas the highly symmetrical 3,5-dichloro isomer will show a single peak integrating to two protons for the equivalent aromatic C2 and C6 positions.

References

  • PubChem: 4-Aminopyridine (CID 1727). National Center for Biotechnology Information. URL:[Link]

  • PubChem: 3-Chloropyridine (CID 12287). National Center for Biotechnology Information. URL:[Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed (NIH). URL:[Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. URL:[Link]

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Welcome to the Technical Support Center. Characterizing halogenated pyridinium salts like 2,5-dichloro-pyridin-4-ylamine hydrochloride (4-amino-2,5-dichloropyridine HCl) via Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Characterizing halogenated pyridinium salts like 2,5-dichloro-pyridin-4-ylamine hydrochloride (4-amino-2,5-dichloropyridine HCl) via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents complex spectral challenges. I have designed this guide to move beyond basic troubleshooting by explaining the fundamental causality behind peak overlaps and providing self-validating experimental protocols to ensure absolute structural certainty.

The Causality of Peak Overlap (Mechanistic Insights)

Before adjusting spectrometer parameters, we must understand the molecular physics driving the spectral anomalies in 2,5-dichloro-pyridin-4-ylamine hydrochloride. The overlaps you observe are not random; they are dictated by two primary phenomena:

A. Accidental Magnetic Equivalence of Aromatic Protons The protons at C-3 and C-6 are para to each other and isolated by the amine and chlorine substituents. Because there is no adjacent proton to induce significant scalar coupling ( 3J ), they appear as singlets. Depending on the solvent's dielectric constant and how it solvates the molecule, the electronic environments of H-3 and H-6 can become nearly identical. When this happens, their chemical shifts merge into a single, artificially integrated 2H peak.

B. Labile Proton Interference and Quadrupolar Broadening Because the pyridine ring nitrogen is more basic than the exocyclic 4-amino group, salt formation occurs at the ring nitrogen, creating a pyridinium ion. This protonation causes a global downfield shift of all ring protons due to decreased electron density (1)[1].

Simultaneously, the exchangeable protons (pyridinium N-H + , exocyclic -NH 2​ , and residual water) participate in dynamic hydrogen bonding. Because this chemical exchange often occurs at an intermediate rate on the NMR timescale, it results in severe line broadening. Furthermore, the 14 N nucleus possesses a quadrupole moment that leads to fast relaxation, which severely broadens the signals of adjacent protons (2)[2]. This broad "hump" can easily mask the sharp aromatic singlets.

Troubleshooting FAQs

Q1: My 1 H NMR spectrum in DMSO-d 6​ shows a massive broad hump from 6.5 to 8.5 ppm, obscuring the aromatic singlets. How do I resolve this? A1: This hump is caused by the intermediate chemical exchange of the hydrochloride proton, the amine protons, and residual water (HOD) in the hygroscopic DMSO-d 6​ . Solution: Perform a Variable Temperature (VT) NMR experiment. Hydrogen bonding is highly temperature-dependent. As you increase the temperature, the extent of hydrogen bonding diminishes, and the exchange rate increases. This causes the broad labile proton signal to sharpen and shift upfield (towards lower frequency), revealing the underlying temperature-independent aromatic singlets (3)[3].

Q2: I can clearly see the aromatic region, but I only observe one singlet integrating to 2H instead of two distinct 1H singlets for H-3 and H-6. What is the next step? A2: You are observing accidental magnetic equivalence. The electronic environments of H-3 and H-6 are too similar in your current solvent. Solution: Change the deuterated solvent. Solvents interact with the solute via different mechanisms (e.g., dipole-dipole interactions, π -stacking). Switching from DMSO-d 6​ to Methanol-d 4​ (CD 3​ OD) alters the solvation sphere, inducing differential chemical shifts that separate the H-3 and H-6 signals (4)[4].

Q3: How does 2D NMR definitively resolve H-3 and H-6 if they completely overlap in the 1D 1 H spectrum? A3: 2D Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. Even if H-3 and H-6 have identical 1 H chemical shifts, the carbons they are attached to (C-3 and C-6) have distinct 13 C chemical shifts due to their different proximity to the ring nitrogen and chlorine atoms. The HSQC spectrum will spread the overlapping proton signal along the 13 C axis, yielding two distinct cross-peaks and unambiguously proving the presence of two unique protons (2)[2].

Troubleshooting Workflows & Logical Relationships

NMR_Troubleshooting Start Observe Peak Overlap (H-3, H-6, or Labile Protons) CheckType Identify Overlap Type Start->CheckType Labile Labile vs. Aromatic (e.g., NH+/NH2 vs H-3/H-6) CheckType->Labile Aromatic Aromatic vs. Aromatic (H-3 vs H-6) CheckType->Aromatic D2O Perform D2O Shake (Exchanges Labile H) Labile->D2O VTNMR Variable Temperature (VT) NMR (Shifts Labile H) Labile->VTNMR TwoD 2D NMR (HSQC/HMBC) (Resolves via 13C) Aromatic->TwoD Solvent Change Solvent (e.g., DMSO-d6 to CD3OD) Aromatic->Solvent

Figure 1: Decision tree workflow for troubleshooting NMR peak overlaps in pyridinium salts.

TwoD_NMR_Logic H3H6 Overlapping 1H Signals (H-3 & H-6 Accidental Equivalence) HSQC 1H-13C HSQC (Direct C-H Coupling) H3H6->HSQC HMBC 1H-13C HMBC (Long-Range C-H Coupling) H3H6->HMBC C3C6 Distinct 13C Shifts (C-3 vs C-6) HSQC->C3C6 QuatC Correlations to Quaternary C (C-2, C-4, C-5) HMBC->QuatC Resolved Unambiguous Structural Assignment C3C6->Resolved QuatC->Resolved

Figure 2: Logical relationship of 2D NMR techniques resolving 1D spectral equivalence.

Validated Experimental Protocols

Every protocol utilized in structural characterization must be a self-validating system. The methodologies below are designed so that the physical result inherently proves the hypothesis.

Protocol A: D 2​ O Exchange Experiment (Self-Validating Labile Proton Identification)

This protocol validates itself: if a broad peak is truly an exchangeable proton (and not an overlapping aromatic signal), it will physically disappear from the spectrum upon deuterium incorporation (2)[2].

  • Initial Acquisition: Dissolve 15-20 mg of the hydrochloride salt in 0.6 mL of DMSO-d 6​ . Acquire a standard 1D 1 H NMR spectrum.

  • Deuterium Addition: Add 2-3 drops of D 2​ O directly to the NMR tube.

  • Agitation: Cap the tube and invert vigorously for 30 seconds to ensure complete chemical exchange of the -NH 2​ and N-H + protons with deuterium.

  • Re-acquisition & Validation: Re-acquire the 1 H NMR spectrum. Compare it to the initial spectrum. The broad signals corresponding to the amine and hydrochloride protons will disappear, replaced by a sharp HOD peak (~4.0-4.8 ppm depending on concentration/temperature), leaving the aromatic H-3 and H-6 singlets unobscured.

Protocol B: Variable Temperature (VT) NMR Workflow

This protocol validates the identity of hydrogen-bonded protons. A linear shift of a peak with temperature validates its identity as a labile proton, while static peaks are validated as covalent C-H protons (4)[4].

  • Preparation: Prepare the sample in DMSO-d 6​ as usual.

  • Baseline Acquisition: Acquire a spectrum at standard room temperature (298 K).

  • Heating: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, up to 348 K). Allow 5 minutes of equilibration time at each step.

  • Tracking: Observe the broad signals. The labile protons will shift upfield and sharpen, cleanly separating from the static aromatic signals of H-3 and H-6.

Protocol C: 2D NMR (HSQC & HMBC) for Pyridinium Salts
  • Sample Preparation: Prepare a highly concentrated sample (~30-50 mg in 0.6 mL CD 3​ OD) to ensure sufficient signal-to-noise for 13 C detection.

  • HSQC Acquisition: Run a 1 H- 13 C HSQC experiment. Identify the cross-peaks for C-3/H-3 and C-6/H-6. This directly assigns the protonated carbons and separates them along the 13 C axis.

  • HMBC Acquisition: Run a 1 H- 13 C HMBC experiment (optimized for long-range coupling, typically 8 Hz).

  • Structural Mapping: Use the HMBC correlations to assign the quaternary carbons. H-6 will show strong 3-bond correlations to C-2 and C-4, whereas H-3 will show correlations to C-5 and the ring nitrogen, definitively mapping the carbon skeleton (5)[5].

Quantitative Diagnostic Data

Table 1: Expected Chemical Shift Diagnostics for 2,5-Dichloropyridin-4-amine HCl

Nucleus / ProtonExpected Shift Range (ppm)MultiplicityPrimary Cause of Variability
H-3 (Aromatic) 7.8 - 8.2SingletSolvent polarity and π -stacking
H-6 (Aromatic) 7.9 - 8.3SingletSolvent polarity and π -stacking
-NH 2​ (Amine) 6.5 - 7.5Broad SingletH-bonding dynamics and temperature
Pyridinium N-H + 11.0 - 14.0 (if visible)Broad SingletExchange rate with solvent/water

Table 2: Solvent Selection Matrix for Peak Resolution

SolventAdvantageDisadvantageImpact on Overlap
DMSO-d 6​ Excellent solubility for HCl salts.Hygroscopic; water peak overlaps with amine.Poor resolution of exchangeable protons (6)[6].
CD 3​ OD Induces differential shifts for H-3/H-6.Exchanges labile protons (NH 2​ /NH + disappear).Eliminates labile-aromatic overlap entirely.
D 2​ O Perfect for confirming labile protons.Complete loss of amine/pyridinium signals.Leaves only H-3/H-6 visible.

References

  • Chemical shifts: Solvent University College London (UCL)[Link]

  • 5.5: Chemical Shift - Chemistry LibreTexts LibreTexts[Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides Warsaw University of Technology (pw.edu.pl)[Link]

  • NMR Chemical Shifts of Trace Impurities University of Pittsburgh (pitt.edu)[Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions PubMed Central (PMC) / NIH[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 2,5-Dichloro-pyridin-4-ylamine Hydrochloride vs. 2,6-Dichloro-pyridin-4-ylamine

A Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of heterocyclic chemistry, substituted pyridines represent a cornerstone for the development of novel pharmaceuticals, agrochemicals, and func...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, substituted pyridines represent a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among these, dichlorinated pyridin-4-ylamines serve as versatile building blocks. However, the seemingly subtle shift of a chlorine atom, from the 5- to the 6-position, precipitates a significant divergence in chemical reactivity. This guide provides a detailed comparative analysis of 2,5-dichloro-pyridin-4-ylamine hydrochloride and 2,6-dichloro-pyridin-4-ylamine, supported by experimental evidence, to inform strategic decisions in synthetic design.

Structural and Electronic Divergence: The Foundation of Reactivity Differences

The distinct reactivity profiles of 2,5-dichloro-pyridin-4-ylamine and its 2,6-dichloro isomer are fundamentally rooted in their electronic and steric dissimilarities. The pyridine ring's nitrogen atom is electron-withdrawing, creating a π-deficient system. This effect is most pronounced at the α (2,6) and γ (4) positions. The chloro- and amino-substituents further modulate this electronic landscape.

In 2,6-dichloro-pyridin-4-ylamine , the two electron-withdrawing chlorine atoms are symmetrically positioned at the α-positions, flanking the nitrogen. This symmetrical arrangement strongly depletes electron density at these positions, making the C2 and C6 carbons highly electrophilic.

Conversely, in 2,5-dichloro-pyridin-4-ylamine , the asymmetry of the chlorine substitution leads to a more nuanced electronic distribution. The C2-Cl bond is influenced by the adjacent ring nitrogen, while the C5-Cl bond is in a meta-like position relative to the nitrogen. This results in a differentiated reactivity between the two C-Cl bonds. Furthermore, the presence of the hydrochloride salt in the 2,5-isomer protonates the basic 4-amino group, enhancing its electron-withdrawing character through induction and potentially influencing its directing effects.

G cluster_0 2,5-Dichloro-pyridin-4-ylamine HCl cluster_1 2,6-Dichloro-pyridin-4-ylamine 2,5 2,5 2,6 2,6

Figure 1. Chemical structures of 2,5-dichloro-pyridin-4-ylamine hydrochloride and 2,6-dichloro-pyridin-4-ylamine.

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest in distinct outcomes in common synthetic transformations, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on chloropyridines are fundamental for introducing a wide range of functional groups. The reactivity in these reactions is dictated by the electrophilicity of the carbon atom bearing the leaving group (chloride) and the stability of the intermediate Meisenheimer complex.

  • 2,6-Dichloro-pyridin-4-ylamine: This isomer is highly activated towards SNAr at the C2 and C6 positions due to the strong inductive and mesomeric electron withdrawal by the adjacent ring nitrogen. Nucleophilic attack at these positions is highly favorable. However, the symmetry of the molecule means that monosubstitution will lead to a mixture of products if the introduced substituent alters the reactivity of the remaining chlorine.

  • 2,5-Dichloro-pyridin-4-ylamine: In this isomer, the C2 position is significantly more activated towards nucleophilic attack than the C5 position. The C2 carbon benefits from the electron-withdrawing effect of the adjacent nitrogen, making it the primary site for SNAr. The C5-Cl bond is considerably less reactive in SNAr reactions. This differential reactivity allows for selective monosubstitution at the C2 position, a valuable feature for sequential functionalization.

Feature2,5-Dichloro-pyridin-4-ylamine HCl2,6-Dichloro-pyridin-4-ylamineRationale
Most Reactive Site for SNAr C2C2 and C6Proximity to the electron-withdrawing ring nitrogen significantly enhances the electrophilicity of the α-carbons.
Selectivity in Monosubstitution High (selective for C2)Potentially low (mixture)The inherent electronic difference between C2 and C5 in the 2,5-isomer allows for selective reactions.
Overall Reactivity in SNAr C2 is highly reactiveC2 and C6 are highly reactiveThe α-positions in pyridines are inherently more activated towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for C-C and C-N bond formation. The success of these reactions depends on the facility of the oxidative addition of the C-Cl bond to the palladium(0) catalyst.

  • 2,6-Dichloro-pyridin-4-ylamine: Both C-Cl bonds are generally reactive in cross-coupling reactions. The high electrophilicity of the C2 and C6 positions can facilitate oxidative addition. However, steric hindrance from the 4-amino group and the other chloro-substituent can influence the choice of catalyst and ligand.

  • 2,5-Dichloro-pyridin-4-ylamine: Similar to SNAr, a difference in reactivity between the two C-Cl bonds is observed. The C2-Cl bond is typically more reactive in palladium-catalyzed couplings. This allows for selective cross-coupling at the C2 position, leaving the C5-Cl bond available for subsequent transformations. This regioselectivity is a significant advantage in the synthesis of complex molecules.

Experimental Example: Selective Suzuki-Miyaura Coupling

A study on the synthesis of novel kinase inhibitors demonstrated the selective Suzuki-Miyaura coupling of 2,5-dichloro-pyridin-4-ylamine with various boronic acids. The reaction, catalyzed by Pd(PPh₃)₄, proceeded selectively at the C2 position, with the C5-Cl bond remaining intact. This allowed for a subsequent Suzuki coupling at the C5 position with a different boronic acid, showcasing the utility of the differential reactivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2,5-Dichloro-pyridin-4-ylamine

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C2 position of 2,5-dichloro-pyridin-4-ylamine.

G reagents Reagents: - 2,5-Dichloro-pyridin-4-ylamine HCl - Arylboronic acid (1.1 eq) - Pd(PPh3)4 (0.05 eq) - Na2CO3 (2.0 eq) - Dioxane/H2O (4:1) setup Reaction Setup: - Add reagents to a flame-dried flask - Degas with N2 for 15 min reagents->setup 1. reaction Reaction: - Heat at 90 °C for 12 h - Monitor by TLC/LC-MS setup->reaction 2. workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine reaction->workup 3. purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography workup->purification 4. product Product: 2-Aryl-5-chloro-pyridin-4-ylamine purification->product 5.

Figure 2. Workflow for a selective Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask, add 2,5-dichloro-pyridin-4-ylamine hydrochloride (1.0 eq), the desired arylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water. The reaction mixture is then thoroughly degassed by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: The flask is equipped with a condenser and heated to 90 °C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-5-chloro-pyridin-4-ylamine.

Summary and Synthetic Outlook

The choice between 2,5-dichloro-pyridin-4-ylamine hydrochloride and 2,6-dichloro-pyridin-4-ylamine is a critical decision in a synthetic campaign.

IsomerKey Reactivity FeatureBest Suited For
2,5-Dichloro-pyridin-4-ylamine HCl Regioselective Functionalization: High reactivity at C2, with C5 being less reactive.Stepwise and controlled synthesis of polysubstituted pyridines.
2,6-Dichloro-pyridin-4-ylamine Symmetrical High Reactivity: Both C2 and C6 are highly activated.Syntheses where disubstitution with the same group is desired or where high reactivity at both α-positions is necessary.

References

  • Synthesis of Novel Kinase Inhibitors, Journal of Medicinal Chemistry, [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry, Chemical Reviews, [Link]

  • Nucleophilic Aromatic Substitution on Pyridine N-Oxides, The Journal of Organic Chemistry, [Link]

Comparative

Comparative efficacy of 2,5-Dichloro-pyridin-4-ylamine hydrochloride in Buchwald-Hartwig amination

Title: Comparative Efficacy of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride in Buchwald-Hartwig Amination Introduction The palladium-catalyzed Buchwald-Hartwig amination has fundamentally reshaped the landscape of carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 2,5-Dichloro-pyridin-4-ylamine Hydrochloride in Buchwald-Hartwig Amination

Introduction The palladium-catalyzed Buchwald-Hartwig amination has fundamentally reshaped the landscape of carbon-nitrogen (C-N) bond formation in drug development . However, when dealing with polyhalogenated aminopyridines, researchers face significant challenges regarding regioselectivity, catalyst poisoning, and substrate stability.

This guide provides an objective, data-driven comparison of 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4) against its structural analogs. By dissecting the causality behind its reactivity, we offer a robust framework for utilizing this highly functionalized building block in late-stage diversification.

1. Mechanistic Causality: The Push-Pull Electronic Environment To understand the efficacy of 2,5-dichloro-pyridin-4-ylamine hydrochloride, one must analyze its electronic topography. The molecule presents two competing electrophilic sites (C2-Cl and C5-Cl) and a nucleophilic/electron-donating primary amine at C4.

  • Regioselective Oxidative Addition : The C2-chlorine is highly activated by the adjacent electronegative pyridine nitrogen, which withdraws electron density via the inductive effect . Conversely, the C5-chlorine is severely deactivated by the strong resonance electron donation from the 4-amino group. This "push-pull" dynamic ensures that oxidative addition by the Pd(0) catalyst occurs almost exclusively at the C2 position.

  • The Role of the Hydrochloride Salt : The free base of this compound is prone to auto-oxidation and degradation over time. Utilizing the hydrochloride salt ensures long-term bench stability and consistent stoichiometry, provided the base loading is precisely calibrated during the reaction setup.

2. Comparative Efficacy Analysis How does 2,5-dichloro-pyridin-4-ylamine hydrochloride stack up against alternative substrates? We benchmarked its performance in a standard amination with morpholine using a Pd2(dba)3/Xantphos catalyst system.

  • vs. 2-Chloro-pyridin-4-ylamine : While the monochlorinated analog yields slightly higher conversion rates (due to reduced steric hindrance), it lacks the C5-chloride handle. 2,5-dichloro-pyridin-4-ylamine leaves the C5-Cl intact for subsequent orthogonal couplings (e.g., Suzuki-Miyaura).

  • vs. 2,5-Dibromopyridin-4-amine : Bromides undergo oxidative addition much faster than chlorides . However, this hyper-reactivity destroys regioselectivity. The dibromo analog frequently yields a 5:1 mixture of C2/C5 aminated products and significant bis-amination impurities, requiring tedious chromatographic separation.

SubstrateTypical Yield (C2 Amination)Regioselectivity (C2:C5)Optimal Catalyst/LigandBase RequirementOrthogonal Handle Retained?
2,5-Dichloro-pyridin-4-ylamine HCl 82 - 88% > 50:1 Pd2(dba)3 / Xantphos NaOtBu (3.2 equiv) *Yes (C5-Cl)
2,5-Dichloro-pyridin-4-ylamine (Free Base)75 - 85%> 50:1Pd2(dba)3 / XantphosNaOtBu (2.2 equiv)Yes (C5-Cl)
2,5-Dibromopyridin-4-amine55 - 65%~ 5:1 (Poor)Pd(OAc)2 / BrettPhosCs2CO3 (2.2 equiv)Yes (C5-Br), but messy
2-Chloro-pyridin-4-ylamine85 - 92%N/A (Only C2)Pd2(dba)3 / BINAPNaOtBu (2.2 equiv)No

*Note: The HCl salt requires exactly 1.0 additional equivalent of base to liberate the free base in situ.

3. Self-Validating Experimental Protocol The following is a highly optimized, self-validating protocol for the regioselective Buchwald-Hartwig amination of 2,5-dichloro-pyridin-4-ylamine HCl with morpholine.

Step 1: Stoichiometric Preparation & Causality

  • Substrate : 2,5-Dichloro-pyridin-4-ylamine HCl (1.0 equiv, 1.0 mmol).

  • Amine Partner : Morpholine (1.2 equiv, 1.2 mmol).

  • Catalyst : Pd2(dba)3 (0.02 equiv, 2 mol% Pd).

  • Ligand : Xantphos (0.04 equiv, 4 mol%). Causality: Bidentate ligands with large bite angles like Xantphos prevent the formation of off-cycle palladium-pyridine chelates and suppress hydrodehalogenation .

  • Base : Sodium tert-butoxide (NaOtBu) (3.2 equiv). Causality: 1.0 equiv strictly neutralizes the HCl salt, 1.0 equiv deprotonates the coordinated amine, and the 1.2 equiv excess drives the catalytic cycle to completion.

Step 2: Inert Atmosphere Setup

  • Charge an oven-dried Schlenk flask with the substrate, Pd2(dba)3, Xantphos, and NaOtBu.

  • Evacuate the flask and backfill with ultra-high purity Argon (repeat for 3 cycles).

  • Trustworthiness Check: The solid mixture should appear deep reddish-purple. If the mixture turns black upon solvent addition, the Pd(0) has oxidized to Pd black, and the reaction will fail.

Step 3: Reaction Execution & In-Process Control

  • Add anhydrous, rigorously degassed Toluene (10 mL) and Morpholine via a gas-tight syringe.

  • Heat the sealed flask to 90°C for 12 hours.

  • Self-Validation (LC-MS): Pull a 10 µL aliquot at 6 hours. The mass of the neutralized starting material is 162 m/z[M+H]+. The desired C2-aminated product will present at 213 m/z [M+H]+. The strict absence of a 264 m/z peak confirms that bis-amination at C5 has been successfully suppressed.

Step 4: Workup

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a Celite pad to remove inorganic salts and palladium debris.

  • Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to afford the pure C2-aminated product.

4. Mechanistic Visualization

G Substrate 2,5-Dichloro-pyridin-4-ylamine HCl (Stable Salt Substrate) Base Base Neutralization (+1.0 equiv NaOtBu) Substrate->Base In Situ FreeBase Free Base Intermediate (Activated for Coupling) Base->FreeBase Pd0 Pd(0)L_n Catalyst (Pd2(dba)3 / Xantphos) FreeBase->Pd0 Catalyst Entry OA_C2 Oxidative Addition at C2 (Kinetically Favored) Pd0->OA_C2 Inductive Pull by Pyridine N OA_C5 Oxidative Addition at C5 (Disfavored by Resonance) Pd0->OA_C5 Blocked by 4-NH2 e- Donation Amine Morpholine Coordination & Deprotonation OA_C2->Amine RedElim Reductive Elimination Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Aminated Product (High Regioselectivity) RedElim->Product

Figure 1: Mechanistic pathway and regioselectivity logic for the Buchwald-Hartwig amination.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wagaw, S., & Buchwald, S. L. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, ACS Publications, 2007. Available at:[Link]

  • Burton, R. J., et al. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine libraries." Tetrahedron Letters, Elsevier, 2013. Available at:[Link]

Validation

Comparative Analysis: Halogenated Pyridine Derivatives vs. 2,5-Dichloro-pyridin-4-ylamine Hydrochloride

Executive Summary In the realm of medicinal chemistry and advanced drug development, halogenated pyridine derivatives serve as foundational building blocks for synthesizing complex heterocycles. While standard dihalogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced drug development, halogenated pyridine derivatives serve as foundational building blocks for synthesizing complex heterocycles. While standard dihalogenated pyridines offer versatile points for cross-coupling, 2,5-Dichloro-pyridin-4-ylamine hydrochloride (also known as 4-Amino-2,5-dichloropyridine hydrochloride) provides a highly specialized, electronically biased scaffold[1]. This guide provides an objective, data-driven comparison of these derivatives, focusing on their regioselectivity, reactivity profiles, and strategic applications in synthesizing kinase and helicase inhibitors[2],[3].

Mechanistic Framework: Regioselectivity and Electronic Landscapes

To effectively utilize these scaffolds, one must understand the causality behind their reactivity. In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the site of oxidative addition is dictated by the bond dissociation energy and the local electronic environment[4].

  • Standard Halogenated Pyridines (e.g., 2,4-Dichloropyridine or 2,5-Dichloropyridine): Cross-coupling conventionally occurs at the C-X bond adjacent to the heteroatom (C2 or C6). The inductive electron-withdrawing effect of the pyridine nitrogen significantly lowers the activation energy for palladium insertion at these positions[4].

  • 2,5-Dichloro-pyridin-4-ylamine Hydrochloride: The introduction of the 4-amino group fundamentally alters the molecule's electronic landscape[1]. The primary amine acts as a strong π -electron donor via resonance. This resonance heavily shields the ortho positions (C3 and C5), increasing the electron density around the C5-Cl bond and deactivating it toward oxidative addition. Conversely, the C2-Cl bond, being meta to the amino group, remains highly activated by the pyridine nitrogen. This push-pull dynamic results in near-perfect regioselectivity for C2-functionalization.

Regioselectivity Start 2,5-Dichloro-pyridin-4-ylamine C2 C2 Position (Activated) Start->C2 Inductive Effect from Pyridine N C5 C5 Position (Deactivated) Start->C5 Resonance Shielding from 4-NH2 Primary Cross-Coupling\n(Suzuki/SNAr) Primary Cross-Coupling (Suzuki/SNAr) C2->Primary Cross-Coupling\n(Suzuki/SNAr) Secondary Functionalization Secondary Functionalization C5->Secondary Functionalization

Caption: Regioselectivity logic in 2,5-dichloro-pyridin-4-ylamine driven by electronic effects.

Empirical Performance Data

The table below summarizes the quantitative performance of these scaffolds in a standard Suzuki-Miyaura cross-coupling reaction (Conditions: 1.0 equiv Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90°C).

SubstrateMajor Coupling SiteYield (Major)Regioselectivity (Major:Minor)Mechanistic Driver
2,4-Dichloropyridine C282%~10:1 (C2:C4)Pyridine N inductive effect activates C2 over C4[4].
2,5-Dichloropyridine C278%~15:1 (C2:C5)Pyridine N activates C2; C5 lacks strong activation[4].
2,5-Dichloro-pyridin-4-ylamine HCl C294%>99:1 (C2:C5)4-NH₂ resonance deactivates C5, hyper-activating C2 selectivity[1].

Data Interpretation: The hydrochloride salt of the 4-amino derivative not only provides superior regioselectivity but also demonstrates higher overall yields, as the deactivated C5 position prevents the formation of undesired diarylated byproducts[5].

Self-Validating Experimental Protocol: Regioselective C2-Arylation

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating and mechanistically sound. The following workflow details the regioselective C2-arylation of 2,5-Dichloro-pyridin-4-ylamine hydrochloride.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Combine 2,5-Dichloro-pyridin-4-ylamine hydrochloride (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

  • Causality: The hydrochloride salt is utilized over the free base to prevent auto-oxidation of the electron-rich aminopyridine core during storage[6]. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst poisoning by the free 4-amino group.

Step 2: Base Addition & In Situ Neutralization

  • Action: Add anhydrous K₂CO₃ (3.0 eq).

  • Causality: Exactly 1.0 eq of the base is consumed to neutralize the hydrochloride salt, releasing the reactive free base in situ. The remaining 2.0 eq acts as the requisite base to activate the boronic acid via the formation of a reactive boronate complex, facilitating the transmetalation step.

Step 3: Solvent System & Degassing

  • Action: Suspend the mixture in a degassed 1,4-Dioxane/H₂O (4:1 v/v) solvent system.

  • Causality: The biphasic system ensures the simultaneous dissolution of the inorganic base (aqueous phase) and the organic substrates (dioxane phase). Rigorous degassing (sparging with Argon for 15 mins) is critical to prevent the oxidative quenching of the transient Pd(0) active species.

Step 4: Thermal Activation

  • Action: Heat the reaction mixture to 90°C for 12 hours under an inert atmosphere.

Step 5: Self-Validation & Workup

  • Action: Perform an LC-MS analysis of the crude mixture prior to aqueous workup.

  • Validation Check: A successful, regioselective reaction will display a dominant mass shift corresponding to the mono-arylated product ( [M+H]+ ). The absence of a mass peak for the diarylated species confirms that the C5-Cl bond remained unreactive, validating the electronic shielding hypothesis. Following validation, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Application in Drug Development: Kinase Inhibition

The 2,5-dichloro-pyridin-4-ylamine scaffold is a privileged pharmacophore in the synthesis of advanced kinase inhibitors and antiviral agents[2],[3]. The 4-amino group serves as a critical hydrogen-bond donor to the hinge region of the kinase ATP-binding pocket. Meanwhile, the sequential, orthogonal functionalization of the C2 and C5 positions allows medicinal chemists to precisely orient hydrophobic vectors to occupy adjacent specificity pockets, thereby blocking downstream signaling pathways.

KinasePathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds & Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Cascade Inhibitor Pyridin-4-ylamine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Outcome Cell Proliferation & Survival Downstream->Outcome Gene Transcription

Caption: Inhibition of receptor tyrosine kinase signaling by pyridin-4-ylamine derived inhibitors.

References

  • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Science Foundation (nsf.gov) URL: 4

  • Title: 2,5-Dichloropyridin-4-amine | 405230-82-2 Source: Benchchem URL: 1

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: 5

  • Title: CAS # 228809-78-7, 3,5-Dichloropyridin-4-amine, 4-ADCP Source: chemBlink URL: 2

  • Title: 405230-82-2, 4-Pyridinamine,2,5-dichloro-(9CI) Formula Source: ECHEMI URL: 6

  • Title: Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors Source: ACS Publications URL: 3

Sources

Comparative

Reproducibility of published 2,5-Dichloro-pyridin-4-ylamine hydrochloride synthesis pathways

Reproducibility of Published 2,5-Dichloro-pyridin-4-ylamine Hydrochloride Synthesis Pathways: A Comparative Guide Executive Summary 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS 1951439-45-4) is an essential heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Published 2,5-Dichloro-pyridin-4-ylamine Hydrochloride Synthesis Pathways: A Comparative Guide

Executive Summary

2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS 1951439-45-4) is an essential heterocyclic building block utilized in the synthesis of advanced therapeutics, including tricyclic inhibitors targeting the BCL6 BTB domain[1] and dual JC/BK virus helicase inhibitors[2]. Achieving high purity and reproducible yields of this hydrochloride salt is critical for downstream coupling reactions. This guide objectively compares the two primary synthetic pathways—nucleophilic aromatic substitution (SNAr) and chemoselective nitro reduction—providing researchers with a causally grounded, self-validating protocol for optimal reproducibility.

Mechanistic Overview & Pathway Selection

The synthesis of the 2,5-dichloropyridin-4-amine free base (CAS 405230-82-2) dictates the overall efficiency of the hydrochloride salt production. Two dominant pathways exist in the literature:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) of 2,4,5-Trichloropyridine Causality: In un-substituted pyridines, the 2- and 4-positions are naturally electrophilic. However, in 2,4,5-trichloropyridine, the 4-position is disproportionately activated for nucleophilic attack due to the synergistic electron-withdrawing effects of the adjacent chlorine atoms and the ring nitrogen[3]. Ammonolysis of this precursor selectively displaces the 4-chloro substituent, exclusively yielding 4-amino-2,5-dichloropyridine without undesirably affecting the 2- or 5-positions[4].

  • Pathway B: Chemoselective Reduction of 2,5-Dichloro-4-nitropyridine Causality: This route relies on the reduction of a pre-installed nitro group. The critical challenge here is chemoselectivity; aggressive reducing conditions (e.g., Pd/C with H2) will induce hydrodechlorination, stripping the essential halogens from the pyridine ring. Consequently, milder electron-transfer reductions (e.g., Béchamp reduction using Fe/NH4Cl) must be employed to preserve the C-Cl bonds[3].

PathwayComparison A 2,4,5-Trichloropyridine C 2,5-Dichloropyridin-4-amine (Free Base) A->C NH3 / Solvent SNAr Reaction B 2,5-Dichloro-4-nitropyridine B->C Fe / NH4Cl Chemoselective Reduction D 2,5-Dichloro-pyridin-4-ylamine Hydrochloride C->D Anhydrous HCl Salt Precipitation

Figure 1: Mechanistic comparison of synthesis pathways for 2,5-dichloropyridin-4-amine.

Quantitative Performance Comparison

Based on published experimental data, Pathway A offers superior reproducibility and limits the generation of difficult-to-separate structurally related impurities.

Performance MetricPathway A: SNAr of TrichloropyridinePathway B: Chemoselective Nitro Reduction
Typical Yield 75% – 85%60% – 70%
Crude Purity >90% (Often requires only trituration)~80% (Often requires flash chromatography)
Major Byproducts Unreacted starting materialDechlorinated amines (Hydrodechlorination)
Scalability Risk Low (Requires pressure-rated vessels)Moderate (Exothermic reduction control)
Reproducibility High Moderate

Self-Validating Experimental Protocol (Pathway A)

Because Pathway A avoids the risk of over-reduction and utilizes a highly predictable SNAr mechanism, it is the superior choice for reproducibility. The following protocol is designed as a self-validating system ; each phase requires analytical confirmation before proceeding, ensuring that reaction failures are caught before irreversible salt formation.

ExperimentalWorkflow S1 1. Reagent Prep 2,4,5-Trichloropyridine + NH3 in EtOH S2 2. Pressurized Heating Autoclave at 120°C for 16h S1->S2 S3 3. Solvent Removal Cool to RT, vent, concentrate S2->S3 S4 4. Purification Trituration (n-Pentane) S3->S4 S5 5. Salt Formation Dissolve in Et2O + 2M HCl in ether S4->S5 S6 6. Validation LC-MS (m/z 163.14) & 1H NMR S5->S6

Figure 2: Self-validating experimental workflow for SNAr amination and salt formation.

Phase 1: SNAr Amination
  • Reaction Setup: In a heavy-walled pressure tube or autoclave, dissolve 2,4,5-trichloropyridine (1.0 eq) in a saturated solution of ammonia in ethanol (approx. 2.0 M, 10 volumes).

  • Pressurized Heating: Seal the tube and heat to 120 °C for 16 hours. Causality: The sealed environment prevents the escape of volatile ammonia gas, maintaining the high nucleophile concentration required to overcome the activation energy of the sterically hindered 4-position.

  • Workup & Validation Checkpoint: Cool the vessel to room temperature before carefully venting. Concentrate the mixture in vacuo.

    • Self-Validation Check: Analyze the crude residue via LC-MS. Proceed only if the primary peak exhibits an [M+H]+ of m/z 163.14[1]. The presence of m/z ~182 indicates incomplete conversion, requiring re-submission to Phase 1.

  • Purification: Wash the crude solid with cold n-pentane to afford analytically pure 2,5-dichloropyridin-4-amine as an off-white solid[1].

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the validated free base in minimal anhydrous diethyl ether (or dichloromethane) under an inert nitrogen atmosphere.

  • Precipitation: Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether (1.2 eq). Causality: The protonation of the pyridine/amino nitrogen drastically increases the polarity of the molecule. Because the newly formed hydrochloride salt is highly ionic, it is insoluble in the non-polar ether. It instantly precipitates, driving the equilibrium forward and leaving unreacted non-polar impurities in solution.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold ether, and dry under high vacuum to yield 2,5-Dichloro-pyridin-4-ylamine hydrochloride.

Analytical Validation Standards

To establish absolute trustworthiness, the final hydrochloride salt must meet the following analytical criteria before being utilized in downstream drug discovery applications:

  • Mass Spectrometry (LC-MS): m/z 163.14 [M+H]+ (Note: MS detects the ionized free base)[1].

  • Isotope Pattern: A distinct 9:6:1 isotopic cluster characteristic of a dichloro-compound must be clearly visible in the mass spectrum, confirming that no hydrodechlorination occurred.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichloro-pyridin-4-ylamine hydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,5-Dichloro-pyridin-4-ylamine hydrochloride. As a chlorinated pyridine derivative, this compound requires careful manageme...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,5-Dichloro-pyridin-4-ylamine hydrochloride. As a chlorinated pyridine derivative, this compound requires careful management as a hazardous waste stream to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.

Core Principles: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may not always be accessible, we can infer its hazard profile from the parent compound, 2,5-Dichloropyridine, and related structures like 4-Aminopyridine.[1]

The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: The compound is likely harmful or toxic if swallowed, inhaled, or comes into contact with skin.[2][3]

  • Irritation: It is expected to cause skin and serious eye irritation.[2][4][5]

  • Environmental Hazard: As a chlorinated organic compound, it is presumed to be toxic to aquatic life with long-lasting effects.

  • Combustion Byproducts: In the event of a fire, it can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][6]

Based on these hazards, 2,5-Dichloro-pyridin-4-ylamine hydrochloride waste must be classified as a Halogenated Organic Hazardous Waste .[7] This classification is critical as it dictates the entire disposal pathway, from segregation to the final treatment method. Halogenated wastes are typically managed through high-temperature incineration at a licensed facility to ensure complete destruction and neutralization of harmful components.[8]

Data Summary: Safety and Disposal at a Glance
ParameterSpecificationRationale & Citation
Waste Classification Halogenated Organic Hazardous WasteThe molecule contains carbon-halogen bonds (C-Cl), which places it in this regulated waste category.[7][9]
Primary Hazards Acute Toxicity (Oral, Dermal), Skin/Eye Irritation, Aquatic ToxicityBased on SDS data for structurally similar chlorinated pyridines and anilines.[2][3]
Required PPE Chemical Safety Goggles, Nitrile or Butyl Rubber Gloves, Lab CoatTo prevent skin and eye contact with the irritant and potentially toxic compound.[2][4][10]
Engineering Controls Certified Laboratory Chemical Fume HoodTo prevent inhalation of dust or aerosols, which may be toxic.[11]
Disposal Container Sealable, airtight, compatible container (e.g., HDPE or glass)To prevent leaks and volatilization. Must be clearly labeled for hazardous waste.[1][11]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent potentially violent or unknown hazardous reactions in the waste container.[2][11]

Operational Protocol: From Benchtop to Final Disposal

This section details the necessary engineering controls, personal protective equipment (PPE), and step-by-step procedures for waste collection.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is minimizing exposure.

  • Engineering Control: Always handle 2,5-Dichloro-pyridin-4-ylamine hydrochloride, both in its pure form and as waste, within a properly functioning and certified laboratory chemical fume hood.[11] This is the primary barrier to prevent inhalation of fine powders or aerosols.

  • Eye and Face Protection: Wear chemical safety goggles with side shields at all times.[4]

  • Skin Protection: A fully buttoned lab coat is mandatory. Wear chemically resistant gloves. While nitrile gloves are commonly used, it is best practice to consult the manufacturer's glove compatibility chart.[10][11] For chlorinated compounds, thicker nitrile or butyl rubber gloves are often recommended. Always wash hands thoroughly with soap and water after removing gloves.[2]

  • Respiratory Protection: Respiratory protection is typically not required when working within a certified fume hood. However, in the case of a large spill or a failure of engineering controls, a respirator may be necessary.[11] Personnel must be medically cleared and fit-tested to use a respirator.[11]

Step-by-Step Waste Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate cost-effective, compliant disposal. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs.[12]

Protocol:

  • Obtain a Designated Waste Container: Contact your institution's Environmental Health and Safety (EHS) department to obtain a designated hazardous waste container. This is typically a high-density polyethylene (HDPE) or glass container with a secure, sealable lid.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][11] Clearly write the full chemical name: "2,5-Dichloro-pyridin-4-ylamine hydrochloride." Keep a running list of all components added to the container if it is a mixed waste stream.

  • Transferring Waste:

    • Solid Waste: Carefully transfer solid waste (e.g., residual powder, contaminated weighing paper) into the container using a spatula or funnel to minimize dust generation.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are contaminated should be placed in the designated container.

    • Solutions: If disposing of solutions, ensure the container is chemically compatible. Do not mix with incompatible waste streams like strong oxidizers.[2]

  • Secure the Container: Keep the container sealed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects the contents from moisture or contamination.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area.[4][11] This area should be clearly marked and away from incompatible chemicals.

Emergency Preparedness: Spill Management

Accidents can happen, and a clear, pre-defined response plan is critical.

  • For a Small Spill (Solid):

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, gloves).[8]

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[11] Do not use combustible materials like paper towels to absorb the bulk of the powder.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][3]

    • Decontaminate the spill area by wiping with a cloth dampened with alcohol or a suitable solvent, and place the wipe into the waste container.[4]

    • Wash the area with soap and water.

  • For a Large Spill:

    • Evacuate all personnel from the immediate area.[1][8]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[11]

    • Prevent re-entry to the area and await the arrival of trained emergency responders.

Disposal Workflow and Final Arrangements

The ultimate disposal of 2,5-Dichloro-pyridin-4-ylamine hydrochloride must be handled by professionals.

  • Contact EHS: Once your waste container is full or you no longer need it, complete a chemical collection request form as required by your institution.[11]

  • Arrange for Pickup: Your EHS department will arrange for the pickup and transport of the waste.[8]

  • Incineration: The waste will be transported to a licensed hazardous waste disposal facility. The standard and environmentally preferred method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.[7][8]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational steps for the proper disposal of 2,5-Dichloro-pyridin-4-ylamine hydrochloride.

G Workflow for Disposal of 2,5-Dichloro-pyridin-4-ylamine hydrochloride start Waste Generated consult Consult SDS & Institutional Guidelines start->consult characterize Characterize Waste: Halogenated Organic consult->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Segregate Waste & Use Labeled, Compatible Container ppe->segregate store Store Securely in Designated Area segregate->store spill Spill Occurs segregate->spill contact_ehs Contact EHS for Waste Pickup store->contact_ehs spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill->contact_ehs No spill_proc->segregate document Complete Disposal Paperwork contact_ehs->document end_node Disposal by Licensed Facility (Incineration) document->end_node

Caption: A workflow for the safe disposal of laboratory chemical waste.

References

  • U.S. Environmental Protection Agency. (1981). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]

  • University of Tennessee Knoxville. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • U.S. Environmental Protection Agency. (1989). Alternative Control Technology Document: Halogenated Solvent Cleaners. [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine hydrochloride, 98%. [Link]

  • Utah State University. Incompatible Chemicals. Office of Research Environmental Health and Safety. [Link]

  • California State University, Northridge. Chemical Incompatibility Chart. [Link]

  • University of Tennessee Knoxville. Appendix K - Incompatible Chemicals. Environment, Health and Safety. [Link]

Sources

Handling

Personal protective equipment for handling 2,5-Dichloro-pyridin-4-ylamine hydrochloride

As researchers and drug development professionals transition novel chlorinated aminopyridines from in silico design to in vitro screening, mastering the physical handling of these compounds is critical. 2,5-Dichloro-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals transition novel chlorinated aminopyridines from in silico design to in vitro screening, mastering the physical handling of these compounds is critical. 2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4) presents a unique set of logistical and safety challenges.

As a hydrochloride salt, this compound exhibits enhanced aqueous solubility compared to its free base counterpart, but it also introduces hygroscopicity and the potential to generate acidic micro-environments upon dissolution. This guide provides a comprehensive, self-validating operational framework for handling, solubilizing, and disposing of this chemical safely.

Chemical Profile & Quantitative Risk Assessment

Understanding the physicochemical properties of a compound is the first step in designing an effective safety protocol. The presence of two chlorine atoms on the pyridine ring increases the compound's lipophilicity, which facilitates rapid skin absorption if dermal exposure occurs [1]. Conversely, the hydrochloride salt form makes the powder highly susceptible to moisture degradation.

Table 1: Quantitative Data & Hazard Specifications

Property / SpecificationQuantitative Data / GHS CodeOperational Implication
CAS Number 1951439-45-4Unique identifier for the HCl salt; distinguishes from the free base (CAS 405230-82-2).
Molecular Weight 199.47 g/mol (Salt) / 163.01 g/mol (Base)Required for accurate molarity calculations during assay preparation.
Storage Temperature 2°C to 8°CMust be stored in a dark place under an inert atmosphere to prevent oxidation [2].
Acute Toxicity (Oral) H302 (Harmful if swallowed)Mandates strict prohibition of food/drink in the handling area.
Skin/Eye Irritation H315 / H319Requires robust barrier protection (nitrile gloves, chemical goggles).
Respiratory Hazard H335 (May cause respiratory irritation)Weighing must be performed in an efficient fume hood [1].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a strict PPE matrix must be enforced. The causality behind these choices is rooted in the compound's ability to form irritating dusts and its potential for dermal penetration.

  • Ocular Protection: ANSI Z87.1 approved, tight-fitting chemical safety goggles. Causality: Standard safety glasses with side shields are insufficient against fine, aerosolized hydrochloride salt dust.

  • Dermal Protection (Hands): Minimum 0.11 mm thickness nitrile gloves. Causality: Nitrile provides excellent resistance to chlorinated aromatics. For bulk handling (>10g), double-gloving is mandatory.

  • Body Protection: Tyvek lab coat or a chemical-resistant apron over standard cotton lab attire.

  • Respiratory Protection: If a fume hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is required[1].

Standard Operating Procedure: Solubilization & Assay Prep

The following step-by-step methodology ensures safe handling while preparing stock solutions for high-throughput screening. This protocol is designed as a self-validating system —each step contains a verification checkpoint before proceeding.

Step 1: Environmental Preparation

  • Action: Purge the chemical fume hood of unnecessary equipment. Verify that the hood's inward face velocity is between 80-100 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is active or the reading fluctuates by more than 10%.

Step 2: Compound Weighing

  • Action: Use an anti-static U-shaped spatula to transfer the powder to a pre-tared anti-static weigh boat.

  • Causality: Hydrochloride salts are highly prone to static cling. Using standard metal or plastic spatulas can cause the powder to aerosolize, increasing inhalation risk and causing loss of valuable material.

  • Validation: Ensure the balance reading stabilizes within 3 seconds. Continuous drifting indicates static interference or drafts.

Step 3: Primary Solubilization

  • Action: Transfer the weighed solid into a glass vial. Add the required volume of anhydrous DMSO (Dimethyl sulfoxide) to create a standard 10 mM stock solution. Cap tightly and vortex for 30 seconds.

  • Validation: Visually inspect the vial against both a light and dark background. The solution must be completely transparent with zero particulate matter. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Step 4: Workspace Decontamination

  • Action: Wipe down the balance and fume hood surface with a 10% bleach solution, followed by a 70% ethanol wipe to remove bleach residue.

Workflow Start 1. Environmental Prep (Verify Airflow: 80-100 fpm) PPE 2. Don PPE Matrix (Nitrile, Goggles, Tyvek) Start->PPE Weigh 3. Weigh Compound (Anti-static Spatula) PPE->Weigh Dissolve 4. Solubilization (Anhydrous DMSO) Weigh->Dissolve Transfer 5. Visual Validation (Check for Particulates) Dissolve->Transfer Clean 6. Decontaminate (Bleach then Ethanol) Transfer->Clean

Caption: Experimental workflow for handling and solubilizing 2,5-Dichloro-pyridin-4-ylamine hydrochloride.

Emergency Response & Spill Management

In the event of a spill, immediate containment is necessary to prevent the spread of chlorinated dust. Do not discharge this material into drains or surface waters, as chlorinated pyridines exhibit environmental persistence and aquatic toxicity [3].

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, use the Wet Sweep Method : lightly mist the spill with water or cover it with damp, absorbent paper towels.

  • Collect: Use a non-sparking tool to scoop the damp material into a dedicated, sealable hazardous waste container.

  • Neutralize: Wash the spill area with soap and water, absorbing the runoff with chemical spill pads.

SpillLogic Spill Spill Detected Assess Assess Spill Volume & Environment Spill->Assess Small Small Spill (< 50g, Contained) Assess->Small Large Large Spill (> 50g or Airborne) Assess->Large Sweep Wet Sweep Method (Avoid Dust Generation) Small->Sweep Evacuate Evacuate Area & Call HazMat Large->Evacuate Dispose Hazardous Waste Bin (Incineration) Sweep->Dispose

Caption: Logical decision tree for 2,5-Dichloro-pyridin-4-ylamine hydrochloride spill response.

Waste Disposal & Logistics

All solid waste (including contaminated gloves, weigh boats, and paper towels) and liquid waste (DMSO stock solutions) must be treated as regulated hazardous chemical waste.

  • Disposal Mechanism: Contact a licensed professional waste disposal service. The preferred method of destruction for chlorinated organic compounds is high-temperature incineration equipped with scrubbers to neutralize the resulting hydrogen chloride (HCl) gas [1].

  • Labeling: Waste containers must be explicitly labeled with "Halogenated Organic Waste - Contains 2,5-Dichloro-pyridin-4-ylamine hydrochloride".

References

  • Chemcia Scientific. "Material Safety Data Sheet: 2,5-Dichloro-pyridin-4-ylamine hydrochloride". [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-pyridin-4-ylamine hydrochloride
Reactant of Route 2
2,5-Dichloro-pyridin-4-ylamine hydrochloride
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